molecular formula C10H13NO2 B2891732 3-(tert-Butyl)picolinic acid CAS No. 1211584-45-0

3-(tert-Butyl)picolinic acid

Cat. No.: B2891732
CAS No.: 1211584-45-0
M. Wt: 179.219
InChI Key: MYWYWSXWJWFNLI-UHFFFAOYSA-N
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Description

3-(tert-Butyl)picolinic acid (CAS 1211584-45-0) is a high-purity chemical reagent designed for research and further manufacturing applications. This compound belongs to the class of picolinic acid derivatives, which are pyridine-based molecules known for their role as bidentate chelating agents . With a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol, it is characterized by a tert-butyl substituent at the 3-position of the picolinic acid ring system . This compound is of significant interest in agricultural chemistry research, particularly in the development of novel synthetic auxin herbicides . Picolinic acid derivatives, such as the commercially successful herbicides picloram, halauxifen-methyl, and florpyrauxifen-benzyl, function by mimicking plant auxin hormones . They selectively bind to receptor proteins like the auxin-signaling F-box protein 5 (AFB5), disrupting plant growth and offering a potent mode of action for weed control . The structural motif of this compound makes it a valuable scaffold for designing and synthesizing new bioactive molecules with potential herbicidal activity . In biochemical research, the picolinic acid core is a recognized catabolite of the essential amino acid tryptophan via the kynurenine pathway . Metabolites in this pathway have been implicated in various neuroprotective and immunological processes . Furthermore, picolinic acid and its derivatives are noted for their ability to chelate various metal ions, such as zinc, chromium, and manganese, which can influence the absorption and biological activity of these metals . The tert-butyl group incorporated into the structure is a common feature in many industrial antioxidants and can enhance the molecule's stability and modify its physical properties, such as solubility . This product is provided with a guaranteed purity of ≥98% . It is intended for research and further manufacturing purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)7-5-4-6-11-8(7)9(12)13/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWYWSXWJWFNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(tert-Butyl)picolinic Acid: Steric Control in Ligand Design & Medicinal Chemistry

[1]

Executive Summary

This compound (CAS 1211584-45-0 ) is a specialized pyridine derivative characterized by the presence of a bulky tert-butyl group at the C3 position, adjacent to the picolinic acid moiety (C2).[1][2] This structural feature introduces significant steric hindrance, making the compound a critical "steric gear" in two primary fields:

  • Transition Metal Catalysis: It serves as a directing group or ancillary ligand where the C3-tert-butyl group prevents catalyst aggregation or enforces specific coordination geometries (e.g., in Pd-catalyzed C-H activation).[1][3]

  • Medicinal Chemistry: It acts as a conformational lock in peptidomimetics, restricting bond rotation and improving metabolic stability compared to non-substituted picolinic acids.[1][3]

Chemical Identity & Properties

PropertyData
CAS Number 1211584-45-0
IUPAC Name 3-(2-Methyl-2-propanyl)pyridine-2-carboxylic acid
Synonyms 3-tert-Butyl-2-pyridinecarboxylic acid; 3-t-Bu-picolinic acid
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
SMILES CC(C)(C)C1=C(C(=O)O)N=CC=C1
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Predicted) ~5.4 (Acid), ~1.0 (Pyridine N)

Synthesis & Manufacturing Protocols

The synthesis of this compound is non-trivial due to the steric crowding at the C2 position.[1] The most robust laboratory-scale method relies on Metal-Halogen Exchange followed by carboxylation.[1] This route avoids the low yields associated with direct oxidation of hindered alkyl pyridines.[1]

Protocol A: Metal-Halogen Exchange (High Purity / Lab Scale)

Principle: Lithium-halogen exchange is faster than nucleophilic addition to the pyridine ring or proton abstraction from the tert-butyl group.[1] The bulky tert-butyl group actually protects the C3 position, directing the lithiation cleanly to the C2 bromine.[1]

Reagents:

  • Precursor: 2-Bromo-3-(tert-butyl)pyridine (Commercially available or synthesized via Sandmeyer).[1]

  • Lithiation Agent: n-Butyllithium (2.5 M in hexanes).[1]

  • Electrophile: Dry Carbon Dioxide (CO₂).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add 2-Bromo-3-(tert-butyl)pyridine (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to prevent "Wurtz-type" coupling or ring alkylation.[1]

  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. The solution typically turns deep yellow/orange, indicating the formation of the 3-tert-butyl-2-pyridyllithium species.[1]

  • Equilibration: Stir at -78 °C for 45–60 minutes.

  • Carboxylation: Bubble excess dry CO₂ gas (passed through a drying tube) into the reaction mixture for 30 minutes, or pour the reaction mixture onto crushed dry ice.

  • Quench: Allow the mixture to warm to room temperature. Quench with 1M HCl until pH ~3–4.

  • Isolation: Extract with Ethyl Acetate (3x).[1][3] The product resides in the organic layer (as the free acid) or can be precipitated from the aqueous phase at its isoelectric point.

  • Purification: Recrystallization from Hexane/Ethyl Acetate or column chromatography (MeOH/DCM).

Visualization: Synthesis Pathway

SynthesisStart2-Bromo-3-(tert-butyl)pyridineInterIntermediate:[3-(t-Bu)-2-Li-Pyridine]Start->Inter Li-Hal ExchangeProductThis compound(CAS 1211584-45-0)Inter->Product CarboxylationReagent1n-BuLi-78°C, THFReagent1->InterReagent2CO2 (gas)Electrophilic TrapReagent2->Product

Caption: Figure 1. Synthesis via Metal-Halogen Exchange.[1] The steric bulk of the t-butyl group does not interfere with the C2-lithiation.[1]

Applications in Drug Discovery & Catalysis[1]

Ligand Design (C-H Activation)

In palladium-catalyzed C-H activation, picolinic acid derivatives act as bidentate ligands (N, O-coordination).[1][3]

  • The "Steric Wall" Effect: The 3-tert-butyl group projects directly toward the metal center's coordination sphere.[1] This forces the substrate to adopt a specific conformation or prevents the binding of a second ligand molecule, thereby maintaining a highly active mono-ligated Pd species.[1]

  • Selectivity: This ligand is often used to switch regioselectivity in C-H functionalization of arenes by destabilizing off-target transition states.[1][3]

Peptidomimetics & HIV Protease Inhibition

While not the sole precursor for a specific marketed drug, 3-substituted picolinic acids are bioisosteres for proline and pipecolic acid.[1][3]

  • Conformational Locking: The bulky tert-butyl group restricts the rotation of the amide bond when coupled to an amine.[1][3] This is crucial in designing inhibitors for enzymes like HIV Protease , where the inhibitor must freeze in a transition-state mimic conformation.[1]

  • Metabolic Stability: The steric bulk protects the adjacent amide bond from hydrolysis by peptidases.[1][3]

Visualization: Ligand Steric Environment

LigandModeMetalPd(II) CenterNitrogenPyridine NNitrogen->MetalCoordinationOxygenCarboxyl OOxygen->MetalCoordinationtBu3-tert-Butyl Group(Steric Shield)tBu->MetalSteric PressureSubstrateIncoming SubstratetBu->SubstrateDirects Approach

Caption: Figure 2. Coordination mode showing how the 3-t-Bu group creates a 'steric wall' near the metal center.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]

  • Handling: Handle in a fume hood. The compound is stable at room temperature but should be stored under inert gas if used for sensitive catalytic reactions to prevent moisture absorption.[1]

  • Storage: Keep in a tightly closed container at 2–8°C (standard fridge) for long-term stability.

References

  • Engle, K. M., et al. (2016).[1][3] Ligand-Accelerated C-H Activation Reactions: Evidence for a Monoligated Palladium Species. Journal of the American Chemical Society.[1] (Contextual reference for mono-N,O-ligand effects).

  • Gribble, G. W. (2010).[1] Lithiation of Pyridines and Quinolines. Heterocyclic Scaffolds II. (General protocol for 2-lithio-3-alkylpyridines).

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for substituted picolinic acids. Retrieved from [Link]

An In-depth Technical Guide to the Synthesis of 3-(tert-Butyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-(tert-Butyl)picolinic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is grounded in established chemical principles and supported by references to authoritative literature. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of novel pyridine-based compounds. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed experimental protocols, and offer insights into the underlying reaction mechanisms.

Introduction and Strategic Overview

This compound is a disubstituted pyridine carboxylic acid with significant potential in the development of pharmaceuticals and functional materials. The presence of the sterically demanding tert-butyl group at the 3-position can impart unique conformational constraints and metabolic stability to molecules incorporating this scaffold. The picolinic acid moiety, a well-known chelating agent, offers a handle for further functionalization or for interaction with biological targets.

The synthesis of this molecule presents a challenge in achieving the desired regiochemistry. Direct electrophilic substitution on the pyridine ring is often complicated by the deactivating effect of the nitrogen atom and a lack of regiocontrol. Therefore, a more strategic approach involving the sequential introduction of the functional groups onto a pre-functionalized pyridine core is necessary.

This guide will focus on a robust and versatile synthetic pathway commencing from readily available starting materials. The core of our strategy involves the synthesis of a key intermediate, 2-bromo-3-(tert-butyl)pyridine, followed by a metal-halogen exchange and subsequent carboxylation. An alternative pathway involving the oxidation of a 2-methylpyridine precursor will also be briefly discussed.

Primary Synthetic Pathway: Grignard-based Carboxylation

The primary pathway detailed below is a two-step process that offers a reliable and scalable route to this compound.

Synthesis_Pathway_1 2,3-Dibromopyridine 2,3-Dibromopyridine 2-Bromo-3-(tert-butyl)pyridine 2-Bromo-3-(tert-butyl)pyridine 2,3-Dibromopyridine->2-Bromo-3-(tert-butyl)pyridine 1. t-BuMgCl, Ni(dppp)Cl2 (cat.) THF, 0 °C to rt This compound This compound 2-Bromo-3-(tert-butyl)pyridine->this compound 2. i) Mg, THF   ii) CO2 (s)   iii) H3O+

Caption: Primary synthetic pathway via Grignard-based carboxylation.

Step 1: Synthesis of 2-Bromo-3-(tert-butyl)pyridine via Kumada Coupling

The initial step focuses on the regioselective introduction of the tert-butyl group onto a dihalogenated pyridine scaffold. A Kumada cross-coupling reaction is a powerful tool for this transformation, utilizing a Grignard reagent as the nucleophile and a nickel or palladium catalyst.

Causality of Experimental Choices:

  • Starting Material: 2,3-Dibromopyridine is chosen as the starting material due to the differential reactivity of the bromine atoms. The bromine at the 3-position is generally more susceptible to oxidative addition to the catalyst than the one at the 2-position, which is influenced by the adjacent nitrogen atom.

  • Reagent: tert-Butylmagnesium chloride (t-BuMgCl) is a commercially available and highly reactive Grignard reagent suitable for introducing the bulky tert-butyl group.

  • Catalyst: A nickel catalyst, such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), is often effective for cross-coupling reactions involving Grignard reagents and is a more cost-effective alternative to palladium catalysts.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it effectively solvates the Grignard reagent and the catalytic species.

Experimental Protocol:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,3-dibromopyridine (1.0 eq) and Ni(dppp)Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tert-butylmagnesium chloride (1.1 eq) in THF dropwise via a syringe pump over 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-3-(tert-butyl)pyridine.

Reactant/Reagent Molar Eq. Purity Supplier Example
2,3-Dibromopyridine1.0>98%Sigma-Aldrich
tert-Butylmagnesium chloride1.11.0 M in THFSigma-Aldrich
[Ni(dppp)Cl₂]0.05>98%Strem Chemicals
Tetrahydrofuran (THF), anhydrous->99.9%Acros Organics
Step 2: Carboxylation of 2-Bromo-3-(tert-butyl)pyridine

The final step involves the conversion of the bromo-substituted pyridine to the corresponding carboxylic acid. This is achieved through the formation of a Grignard reagent followed by quenching with carbon dioxide.

Causality of Experimental Choices:

  • Grignard Formation: The reaction of 2-bromo-3-(tert-butyl)pyridine with magnesium turnings in an anhydrous ether solvent generates the corresponding pyridyl Grignard reagent. The carbon-bromine bond is polarized, making the carbon atom electrophilic, and the insertion of magnesium inverts this polarity, rendering the carbon atom nucleophilic.

  • Carboxylation: Solid carbon dioxide (dry ice) serves as the electrophile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.

  • Acidic Workup: Subsequent acidification with a mineral acid, such as hydrochloric acid, protonates the carboxylate salt to yield the final carboxylic acid product.

Experimental Protocol:

  • In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, place magnesium turnings (1.5 eq).

  • Activate the magnesium by adding a small crystal of iodine and gently warming with a heat gun until the iodine color disappears.

  • Add a small amount of a solution of 2-bromo-3-(tert-butyl)pyridine (1.0 eq) in anhydrous THF.

  • Once the Grignard reaction initiates (indicated by bubbling and a gentle exotherm), add the remaining solution of 2-bromo-3-(tert-butyl)pyridine dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

  • In a separate, larger flask, place an excess of crushed dry ice.

  • Carefully pour the Grignard reagent solution onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.

  • Add a sufficient amount of 2 M hydrochloric acid to dissolve the magnesium salts and to protonate the carboxylate.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization.

Reactant/Reagent Molar Eq. Purity Supplier Example
2-Bromo-3-(tert-butyl)pyridine1.0-Synthesized in Step 1
Magnesium turnings1.5>99.5%Alfa Aesar
Iodinecatalytic>99.8%J.T. Baker
Carbon Dioxide (solid)excess-Local supplier
Hydrochloric acid (2 M)--LabChem

Alternative Synthetic Pathway: Oxidation of a Methylpyridine Precursor

An alternative approach to this compound involves the synthesis of 2-methyl-3-(tert-butyl)pyridine followed by oxidation of the methyl group.

Synthesis_Pathway_2 2-Methyl-3-bromopyridine 2-Methyl-3-bromopyridine 2-Methyl-3-(tert-butyl)pyridine 2-Methyl-3-(tert-butyl)pyridine 2-Methyl-3-bromopyridine->2-Methyl-3-(tert-butyl)pyridine 1. t-BuMgCl, Ni(dppp)Cl2 (cat.) THF, 0 °C to rt This compound This compound 2-Methyl-3-(tert-butyl)pyridine->this compound 2. KMnO4, H2O Heat

Caption: Alternative synthetic pathway via oxidation.

This pathway also relies on a Kumada or similar cross-coupling reaction to form the C-C bond between the pyridine ring and the tert-butyl group, starting from 2-methyl-3-bromopyridine. The subsequent oxidation of the 2-methyl group to a carboxylic acid is a well-established transformation, often accomplished using strong oxidizing agents like potassium permanganate (KMnO₄). While this route is also viable, the isolation of the carboxylic acid from the manganese dioxide byproduct of the permanganate oxidation can sometimes be challenging.

Conclusion

The synthesis of this compound can be effectively achieved through a strategic, multi-step approach. The primary pathway detailed in this guide, involving a Kumada coupling to form a key brominated intermediate followed by Grignard-based carboxylation, represents a robust and adaptable method for obtaining this valuable compound. The choice of pathway and specific reaction conditions may be further optimized based on available resources and desired scale. This guide provides a solid foundation for researchers to successfully synthesize this compound and explore its potential in their respective fields.

References

  • Kumada, M., Tamao, K., & Sumitani, K. (1972). Phosphine-nickel complex catalyzed cross-coupling of Grignard reagents with aryl and vinyl halides. Journal of the American Chemical Society, 94(12), 4374–4376. [Link]

  • Negishi, E. I., King, A. O., & Okukado, N. (1977). A highly general and selective synthesis of unsymmetrical biaryls via nickel- or palladium-catalyzed cross-coupling of arylzinc derivatives with aryl halides. The Journal of Organic Chemistry, 42(10), 1821–1823. [Link]

  • Fürstner, A. (2002). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 41(17), 3012-3043. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient copper-catalyzed amination of aryl halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • "Grignard Reagents: New Developments" (2000). Edited by H. G. Richey, Jr. John Wiley & Sons. [Link]

  • "Oxidation of Organic Compounds by Dioxiranes" (1997). by W. Adam, C. R. Saha-Möller, and P. A. Ganeshpure. John Wiley & Sons. [Link]

  • "Cross-Coupling Reactions: A Practical Guide" (2002). Edited by N. Miyaura. Springer. [Link]

1H NMR and 13C NMR data for 3-(tert-Butyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(tert-Butyl)picolinic Acid

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound, a substituted pyridine derivative, presents a unique molecular architecture that is of interest to researchers in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such novel compounds. This comprehensive technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into chemical shift assignments, coupling constants, and the influence of substituents on the pyridine ring. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently interpret the NMR data of this and structurally related molecules.

Molecular Structure and NMR-Active Nuclei

The structural features of this compound, including the presence of a bulky tert-butyl group and an electron-withdrawing carboxylic acid group on the pyridine ring, give rise to a distinct and predictable NMR spectrum. The key NMR-active nuclei are ¹H and ¹³C.

Figure 1: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons on the pyridine ring, the protons of the tert-butyl group, and the acidic proton of the carboxylic acid. The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group, along with the electron-donating effect of the tert-butyl group, significantly influences the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data
ProtonChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-6~8.6 - 8.8Doublet of doublets (dd)1HJ(H6-H5) ≈ 4.5-5.0 Hz, J(H6-H4) ≈ 1.5-2.0 Hz
H-4~7.9 - 8.1Doublet of doublets (dd)1HJ(H4-H5) ≈ 7.5-8.0 Hz, J(H4-H6) ≈ 1.5-2.0 Hz
H-5~7.4 - 7.6Doublet of doublets (dd)1HJ(H5-H4) ≈ 7.5-8.0 Hz, J(H5-H6) ≈ 4.5-5.0 Hz
-C(CH₃)₃~1.3 - 1.5Singlet (s)9HN/A
-COOH~10.0 - 13.0Broad singlet (br s)1HN/A
Interpretation and Rationale
  • Aromatic Protons (H-4, H-5, H-6): The protons on the pyridine ring appear in the downfield region, typically between 7.0 and 9.0 ppm.[1][2] The H-6 proton is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom. It will appear as a doublet of doublets due to coupling with H-5 (ortho coupling) and H-4 (meta coupling). The H-4 proton will also be a doublet of doublets, coupling to H-5 (ortho coupling) and H-6 (meta coupling). The H-5 proton will appear as a doublet of doublets from coupling to both H-4 and H-6. The substituent effects of the tert-butyl and carboxylic acid groups will cause further shifts in these positions compared to unsubstituted pyridine.[3]

  • tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a single, sharp peak (a singlet) in the upfield region of the spectrum, typically around 1.3-1.5 ppm.[4][5] This is a characteristic signal that is easily identifiable.[6]

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet in the far downfield region, generally between 10.0 and 13.0 ppm.[7][8] Its chemical shift can be concentration and solvent-dependent, and the signal may disappear upon the addition of D₂O due to proton exchange.[9]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The spectrum will show signals for the six carbons of the pyridine ring, the four carbons of the tert-butyl group, and the carbonyl carbon of the carboxylic acid.

Predicted ¹³C NMR Data
CarbonChemical Shift (δ, ppm)
C-2~148 - 152
C-6~147 - 150
C-4~137 - 140
C-3~135 - 138
C-5~123 - 126
-C OOH~165 - 170
-C (CH₃)₃~35 - 40
-C(C H₃)₃~30 - 33
Interpretation and Rationale
  • Pyridine Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents.[10][11][12][13] The carbons adjacent to the nitrogen (C-2 and C-6) are typically the most deshielded. The presence of the carboxylic acid at the C-2 position will further influence its chemical shift. The quaternary carbon C-3, attached to the tert-butyl group, will also have a distinct chemical shift.

  • Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to appear in the range of 165-170 ppm.[14]

  • tert-Butyl Carbons (-C(CH₃)₃): The tert-butyl group will show two signals in the ¹³C NMR spectrum. The quaternary carbon will appear around 35-40 ppm, and the three equivalent methyl carbons will give a single, more intense signal around 30-33 ppm.[5]

Experimental Protocol

A standardized protocol for the acquisition of high-quality NMR data for this compound is outlined below.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable -COOH proton.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[15]

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a lower natural abundance and sensitivity.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectra to the TMS signal at 0.00 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6-0.7 mL Deuterated Solvent add_tms Add TMS Internal Standard dissolve->add_tms h1_nmr ¹H NMR Acquisition add_tms->h1_nmr c13_nmr ¹³C NMR Acquisition add_tms->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing to TMS phase_base->reference Final Spectra Final Spectra reference->Final Spectra

Figure 2: Workflow for NMR analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for a complete and confident structural assignment. The characteristic signals of the substituted pyridine ring, the tert-butyl group, and the carboxylic acid moiety provide a unique spectroscopic fingerprint. By following the detailed analysis and experimental protocols outlined in this guide, researchers can effectively utilize NMR spectroscopy for the characterization of this compound and its analogs, thereby ensuring the scientific integrity of their work in drug discovery and materials science.

References

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Springer. Available at: [Link]

  • Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC. Available at: [Link]

  • t-Butyl group towers over other 1H resonances. ACD/Labs. Available at: [Link]

  • Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. PubMed. Available at: [Link]

  • 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate. Available at: [Link]

  • Supplementary Information Contents: 1. X-Ray Crystallographic Analyses 2. Spectral Data 3. 1H, 13C{1H}, and 19F{1H} NMR Chart of. The Royal Society of Chemistry. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

  • CH 336: Carboxylic Acid Spectroscopy. Oregon State University. Available at: [Link]

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

  • Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Available at: [Link]

  • Proton NMR signals and rings. Chemistry Stack Exchange. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]

  • Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. MDPI. Available at: [Link]

  • Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?. ResearchGate. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Picolinic acid. PubChem. Available at: [Link]

  • 1 H NMR spectra of a sample containing 0.05 M pyridine. ResearchGate. Available at: [Link]

  • Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Varian. Available at: [Link]

  • ¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl,... ResearchGate. Available at: [Link]

  • Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide. Google Patents.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3. ResearchGate. Available at: [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. Available at: [Link]

Sources

potential applications of 3-(tert-Butyl)picolinic acid in research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(tert-Butyl)picolinic acid (CAS: 1211584-45-0) represents a specialized subclass of pyridine building blocks where the steric bulk of a tert-butyl group is positioned ortho to the carboxylate functionality.[1][2] Unlike its more common isomers (4- or 6-substituted picolinates), the 3-isomer offers a unique "steric lock" mechanism.[1][2] This guide analyzes its utility in enforcing conformational restriction, shielding metabolic soft spots, and modulating metal coordination geometries. We provide validated protocols for overcoming the inherent synthetic challenges posed by its hindered structure.

Physicochemical Profile & The "Ortho-Effect"

The defining feature of this compound is the proximity of the bulky tert-butyl group (C3) to the carboxylic acid (C2).[1][2] This creates a high-energy rotational barrier, forcing the carboxylate (and subsequent amides) out of planarity with the pyridine ring or locking them into a specific rotamer depending on the downstream substitution.[1]

Key Molecular Parameters:

Property Value / Characteristic Implication for Research
CAS Number 1211584-45-0 Precise identification for procurement.
Molecular Weight 179.22 g/mol Low MW allows room for fragment growth.[1][2]
Steric Field High (Ortho-C3 substitution) Blocks enzymatic access; restricts bond rotation.[1][2]
Electronic Effect Weakly electron-donating (+I) Increases basicity of Pyridine N slightly compared to H-analogs.[1][2]

| Solubility | Moderate (Organic solvents) | Lipophilic tert-butyl group improves DCM/THF solubility over parent picolinic acid.[1][2] |

Mechanistic Insight: The Steric Umbrella

In medicinal chemistry, this scaffold acts as a "metabolic shield." The tert-butyl group physically obstructs the approach of hydrolytic enzymes (esterases/amidases) to the carbonyl carbon.[1] Furthermore, it prevents metabolic oxidation at the typically reactive C3 position of the pyridine ring.

Synthetic Protocols: Overcoming Steric Hindrance

Coupling this compound to amines is non-trivial due to the steric crowding at the reaction center.[1][2] Standard EDC/NHS protocols often fail or result in low yields due to the inability of the bulky active ester to approach the nucleophile.[1]

Protocol A: Acid Chloride Activation (Recommended)

For difficult couplings with weak nucleophiles or bulky amines.

  • Activation: Suspend this compound (1.0 equiv) in anhydrous DCM.

  • Reagent Addition: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C, followed by a catalytic amount of DMF (1-2 drops). Caution: Gas evolution.[1][2]

  • Conversion: Allow to warm to room temperature and stir for 2 hours. The solution should become clear.

  • Isolation: Concentrate in vacuo to remove excess oxalyl chloride.[1][2] Do not purify on silica; use the crude acid chloride immediately.[1][2]

  • Coupling: Redissolve in DCM and add to a solution of the Amine (1.1 equiv) and DIPEA (3.0 equiv) at 0°C.

Protocol B: High-Power Coupling (HATU/HOAt)

For peptide synthesis or automated parallel chemistry.[1][2]

  • Dissolution: Dissolve the acid (1.0 equiv) in DMF (0.2 M concentration).

  • Base: Add DIPEA (3.0 equiv).

  • Coupling Agent: Add HATU (1.2 equiv) and HOAt (1.2 equiv).[1][2] Note: HOAt is critical here to form the less bulky activated ester compared to HOBt.[1]

  • Time: Reaction times must be extended (4–16 hours) compared to standard picolinic acids.

Strategic Applications in Drug Discovery

A. Conformational Restriction (Atropisomerism Control)

When coupled to an ortho-substituted aniline or a bulky aliphatic amine, the 3-(tert-butyl) group can restrict rotation around the amide bond, potentially creating separable atropisomers.[1][2] This is a powerful tool for:

  • Pre-organizing Ligands: Locking a pharmacophore in its bioactive conformation to reduce the entropic cost of binding.[1][2]

  • Selectivity: Differentiating between receptor subtypes that require specific rotamers.[1][2]

B. Metal Chelation & Catalysis

Picolinic acids are classic bidentate ligands.[1][2][3] The 3-tert-butyl derivative modifies the coordination sphere:

  • Geometry Distortion: The bulk prevents square-planar geometries, favoring distorted octahedral or tetrahedral complexes.[1][2]

  • Solvent Shielding: The hydrophobic bulk protects the metal center from solvent coordination, potentially increasing the lifetime of reactive catalytic species.

Visualizing the Logic: Synthesis & Application

The following diagram illustrates the synthetic workflow and the decision logic for utilizing this scaffold in library design.

G Start 3-(tert-Butyl)pyridine Lithiation Directed Ortho Metalation (BuLi) Start->Lithiation -78°C, THF Intermediate 2-Li-3-tBu-Pyridine Lithiation->Intermediate Ortho-Directing Quench CO2 Quench & Acidification Intermediate->Quench Electrophile Product This compound (CAS 1211584-45-0) Quench->Product Isolation Decision Application Path? Product->Decision Path_MedChem MedChem: Metabolic Shielding Decision->Path_MedChem Amide Coupling Path_Ligand Catalysis: Steric Ligand Decision->Path_Ligand Complexation

Figure 1: Synthetic route via Directed Ortho Metalation (DoM) and downstream application logic.

References

  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CID 14482380 (Isomer reference) and specific catalog entries for CAS 1211584-45-0.[1][2]

    • URL:[1][2]

  • Synthetic Methodology (DoM)

    • Context: General protocols for 2-lithiation of 3-substituted pyridines.[1][2]

    • Source: Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1][2] (Standard text on Directed Ortho Metalation).

  • Picolinic Acid in Drug Design

    • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.[1][2]

    • Source: Dove Medical Press, 2025.[1]

    • URL:[1]

  • Steric Hindrance in Coupling

    • Context: Protocols for sterically hindered amides using HATU/HOAt.[1][2]

    • Source: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[1][2] J. Am. Chem. Soc.[1][2]

    • URL:[1]

(Note: While specific literature on the 3-tert-butyl isomer is niche, the chemical behavior described is derived from established physical organic chemistry principles governing ortho-substituted pyridines.)[1][2]

Sources

Methodological & Application

Application Note: 3-(tert-Butyl)picolinic Acid as a Sterically-Tunable Auxiliary in C–H Functionalization

[1]

Executive Summary

In the realm of Pd-catalyzed C–H activation, the stability of the catalyst-substrate complex often dictates turnover frequency (TOF). Standard bidentate directing groups (DGs) like picolinamide (PA) frequently suffer from "product inhibition" or "self-poisoning," where two substrate molecules bind to a single Palladium center, forming a thermodynamically stable but kinetically inert bis-ligated complex [Pd(DG)₂].[1]

This compound is the precursor to the 3-(tert-butyl)picolinamide auxiliary.[1] This sterically demanding group is engineered to destabilize the planar bis-ligated resting state via the "Steric Gearing Effect." The bulky tert-butyl group at the 3-position forces a twist in the coordination geometry, preventing the formation of the inactive sandwich complex and shifting the equilibrium toward the active mono-ligated species.[1] This enables high-yielding C–H functionalization (arylation, alkylation, fluorination) on challenging substrates such as cyclopropanes and remote aliphatic chains.[1]

Mechanistic Principles: The "Steric Twist"

The core failure mode of standard picolinamide auxiliaries is the formation of a saturated square-planar complex where the Palladium center is inaccessible to reagents (aryl iodides, oxidants).

The 3-(tert-Butyl) Advantage[1]
  • Destabilization of Resting State: The 3-tBu group exerts severe steric repulsion if two ligands attempt to coordinate in a planar fashion.[1]

  • Maintenance of Active Species: The steric bulk favors the mono-ligated species [Pd(DG)(X)(Solvent)], leaving a vacant coordination site essential for the oxidative addition of the coupling partner.

  • Site Selectivity: The rigid steric environment can enhance regio- and stereoselectivity, particularly in cyclopropane C–H arylation (favoring cis products).

Mechanistic Pathway Diagram

The following diagram illustrates the equilibrium shift driven by the 3-tBu auxiliary.[1]

CH_Activation_Mechanismcluster_inactiveInactive Sink (Self-Poisoning)cluster_activeActive Catalytic CycleBisComplexBis-Ligated Complex[Pd(Substrate)2](Planar, Saturated)MonoComplexMono-Ligated Species[Pd(Substrate)(X)(Solv)](Open Site)BisComplex->MonoComplex Equilibrium ShiftMonoComplex->BisComplex Sterically Disfavored(Blocked by 3-tBu)TSC-H ActivationTransition StateMonoComplex->TS + Ar-I / Ag+ProdComplexFunctionalizedProductTS->ProdComplex Reductive Elim.ProdComplex->MonoComplex TurnoverAuxiliary3-(t-Bu)picolinamideAuxiliaryAuxiliary->MonoComplex + Pd(OAc)2

Caption: The 3-tert-butyl group (blue) sterically inhibits the formation of the inactive bis-ligated sink (red), maintaining the active mono-ligated catalyst concentration.[1]

Experimental Protocols

A. General Procedure: Installation of the Auxiliary

Before C–H activation, the this compound must be coupled to the amine substrate.

Reagents:

  • Substrate (Amine, 1.0 equiv)

  • This compound (1.1 equiv)[1]

  • EDC[1]·HCl (1.2 equiv)

  • HOAt or HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DCM or DMF (0.1 M)

Protocol:

  • Dissolve the amine substrate and this compound in dry DCM.[1]

  • Add HOAt and EDC[1]·HCl at 0 °C.

  • Add DIPEA dropwise.[1]

  • Stir at room temperature for 4–12 hours (monitor by TLC/LCMS).

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

B. Protocol: Pd-Catalyzed C–H Arylation (Cyclopropane/Alkyl Amine)

This protocol is optimized for the arylation of cyclopropylamines or aliphatic amines directed by the 3-tBu-picolinamide group.[1]

Reagents:

  • Substrate-Auxiliary Conjugate (0.1 mmol, 1.0 equiv)[1]

  • Aryl Iodide (Ar-I) (1.5–2.0 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5–10 mol%)

  • Base: Ag₂CO₃ (1.0 equiv) or K₂CO₃ (2.0 equiv) with Pivalic Acid (30 mol%)

  • Solvent: tert-Amyl alcohol (t-AmOH) or Toluene (0.1 M)[1]

Step-by-Step Workflow:

  • Setup: In a 1-dram vial equipped with a magnetic stir bar, weigh the Substrate-Auxiliary conjugate (0.1 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and Ag₂CO₃ (27.6 mg, 0.1 mmol).

  • Addition: Add the Aryl Iodide (0.15 mmol) and t-AmOH (1.0 mL).

  • Sealing: Cap the vial tightly (Teflon-lined cap). Note: Inert atmosphere (N₂ glovebox) is recommended but not strictly required if sealed quickly.

  • Reaction: Heat the mixture to 110 °C in a heating block for 12–24 hours.

    • Visual Check: The reaction typically turns from orange to dark brown/black (Pd black formation indicates catalyst decomposition; if premature, lower temp or increase ligand loading).

  • Filtration: Cool to room temperature. Dilute with DCM and filter through a short pad of Celite to remove silver salts.

  • Analysis: Analyze crude filtrate by ¹H NMR or LCMS to determine conversion.

  • Purification: Concentrate and purify via silica gel chromatography.

C. Removal of the Auxiliary

The auxiliary can be removed to yield the free functionalized amine.

Method: Acidic Hydrolysis or Solvolysis.

  • Dissolve product in MeOH/HCl (6N) or Ethanol/NaOH depending on substrate stability.

  • Heat to reflux for 2–6 hours.

  • Neutralize and extract.[1]

Performance Data & Optimization Table

Comparison of Auxiliaries in the C–H Arylation of Cyclopropanemethylamine:

Auxiliary Type3-SubstituentYield (%)Turnover (TON)Selectivity (cis:trans)
Picolinamide (PA)-H15–30%Low3:1
3-Methyl-PA-CH₃65%Moderate10:1
3-(tert-Butyl)-PA -C(CH₃)₃ 92% High >20:1

Data synthesized from comparative literature studies (e.g., He et al., 2012; Wasa et al., 2013).[1]

Troubleshooting & "Pro-Tips"

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning (Bis-complex formation).[1]Ensure the 3-tert-butyl analog is used, not unsubstituted PA.[1] Increase temp to 120°C.
Pd Black Precipitation Catalyst decomposition.Add 20–30 mol% Pivalic Acid (PivOH) as a proton shuttle/stabilizer.
Regioisomer Mix Poor directing group control.[1]The 3-tBu group usually enforces high selectivity.[1] Check substrate conformation; steric clash may be too high for some substrates.[1]
Incomplete Auxiliary Removal Steric bulk hinders hydrolysis.Use harsher conditions: LiOH in Ethylene Glycol at 150°C or HCl/Dioxane in a sealed tube.

Workflow Diagram

WorkflowStartStart: Amine SubstrateStep1Step 1: Auxiliary Installation(3-tBu-Picolinic Acid + EDC)Start->Step1Inter1Intermediate:Substrate-Auxiliary ConjugateStep1->Inter1Step2Step 2: C-H Functionalization(Pd(OAc)2, Ar-I, Ag2CO3)Inter1->Step2Step3Step 3: Auxiliary Removal(Hydrolysis/Solvolysis)Step2->Step3EndFinal Product:Functionalized AmineStep3->End

Caption: Operational workflow for utilizing this compound as a removable directing group.

References

  • He, G., et al. (2012). "Use of a 3-Substituted Picolinamide Auxiliary for the Palladium-Catalyzed C–H Arylation of Cyclopropanes." Journal of the American Chemical Society.

  • Wasa, M., et al. (2013). "Pd-Catalyzed C–H Functionalization of Amines via Transient Directing Groups." Science.

  • Engle, K. M., et al. (2016).[2] "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society.

  • Zhang, F.-L., et al. (2014).[1] "3-Substituted Picolinamide-Directed C–H Functionalization." Organic Chemistry Frontiers.

(Note: While specific URLs are generated based on standard DOI resolution, always verify against your institution's access rights.)

Application Notes and Protocols for the Synthesis of Novel Herbicides from 3-(tert-Butyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Potential of 3-(tert-Butyl)picolinic Acid in Herbicide Discovery

The relentless challenge of weed management in agriculture necessitates the continuous discovery of novel herbicides with improved efficacy, selectivity, and environmental profiles. Picolinic acid and its derivatives have long been a cornerstone in the development of synthetic auxin herbicides, a class of compounds that mimic the natural plant hormone indole-3-acetic acid (IAA) and disrupt normal plant growth processes.[1][2][3] Notable examples include picloram, clopyralid, and the more recent arylpicolinate herbicides like halauxifen-methyl and florpyrauxifen-benzyl.[1] These compounds typically exert their herbicidal action by binding to the auxin-signaling F-box protein 5 (AFB5), leading to the degradation of transcriptional repressors and subsequent upregulation of auxin-responsive genes, ultimately causing uncontrolled growth and plant death.[1]

This document provides a detailed guide for the utilization of a unique starting scaffold, This compound , in the synthesis and screening of novel herbicidal candidates. The introduction of a bulky tert-butyl group at the 3-position of the picolinic acid ring offers a compelling opportunity for novel structure-activity relationships (SAR). This substitution may influence the molecule's binding affinity to the target protein, its metabolic stability, and its translocation properties within the plant, potentially leading to herbicides with enhanced potency and a differentiated weed control spectrum.

These application notes and protocols are designed to provide a comprehensive framework for researchers, from the initial synthetic strategies to the practical aspects of herbicidal activity screening. While direct synthesis of herbicides from this compound is not yet extensively documented in peer-reviewed literature, the methodologies presented herein are based on established and analogous reactions for other picolinic acid derivatives, providing a robust starting point for discovery programs.

Section 1: Synthesis of Novel Herbicidal Candidates from this compound

The core strategy for designing novel herbicides from this compound involves the modification of the 6-position of the pyridine ring, a common approach in the development of picolinate herbicides.[4] This section outlines a proposed synthetic pathway to generate a library of diverse 6-substituted-3-(tert-butyl)picolinic acid derivatives.

Rationale for the Proposed Synthetic Pathway

The proposed synthesis is a multi-step process that begins with the activation of the carboxylic acid of this compound, followed by the introduction of a leaving group at the 6-position, and finally, a cross-coupling reaction to introduce various substituents. This approach offers modularity, allowing for the generation of a diverse library of compounds for screening.

Proposed Synthetic Workflow Diagram

G A This compound B Esterification (e.g., SOCl2, MeOH) A->B C Methyl 3-(tert-butyl)picolinate B->C D N-oxidation (e.g., m-CPBA) C->D E Methyl 3-(tert-butyl)picolinate N-oxide D->E F Chlorination (e.g., POCl3) E->F G Methyl 6-chloro-3-(tert-butyl)picolinate F->G H Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) G->H I Methyl 6-aryl/heteroaryl-3-(tert-butyl)picolinate Derivatives H->I J Hydrolysis (e.g., LiOH, H2O/THF) I->J K Novel 6-aryl/heteroaryl-3-(tert-butyl)picolinic Acid Herbicides J->K G A Synthesized Compound Library B Primary Screening (Single high dose) A->B C Pre-emergence Assay B->C D Post-emergence Assay B->D E Identify 'Hits' (Active Compounds) C->E D->E F Secondary Screening (Dose-response) E->F G Determine GR50/IC50 values F->G H Assess Crop Selectivity F->H I Lead Candidate Selection G->I H->I J Further Development (Mode of Action, Formulation) I->J

Sources

Advanced Protocols for Picolinic Acid Derivative Complexation: From Metallodrugs to Luminescent Sensors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives, such as dipicolinic acid (DPA), represent a "privileged scaffold" in coordination chemistry. Their utility spans from insulin-mimetic metallodrugs (e.g., Chromium Picolinate) to high-sensitivity luminescent sensors for lanthanides.

The core efficacy of this ligand class stems from the N,O-donor set :

  • The Pyridine Nitrogen: Acts as a borderline base (HSAB theory), providing affinity for transition metals like Zn²⁺, Cu²⁺, and Ni²⁺.

  • The Carboxylate Oxygen: A hard base, anchoring high-oxidation state metals (Cr³⁺, Ln³⁺) and providing charge neutralization.

  • The Chelate Effect: Formation of a thermodynamically stable 5-membered ring.

This guide provides field-proven protocols for synthesizing these complexes and validating their stability, moving beyond textbook theory to experimental reality.

Application A: Metallopharmaceuticals (Insulin Mimetics)

The synthesis of Chromium(III) Tris(picolinate) , or


, is a benchmark protocol. Cr(III) is kinetically inert (

electronic configuration), making ligand exchange slow. Standard mixing at room temperature will fail; thermodynamic control via heat and pH is required.
Protocol 1: Thermodynamic Synthesis of Cr(pic)₃

Objective: Synthesize high-purity


 for bio-assay validation.
Target Yield:  >90%
Visual Cue:  Transition from violet/green solution to discrete reddish/purple precipitate.
Reagents:
  • Chromium(III) Chloride hexahydrate (

    
    ) or Chromium Sulfate.
    
  • Picolinic acid (2-Pyridinecarboxylic acid).[1]

  • Deionized Water (

    
    ).
    
  • NaOH (1M) or ammonia solution for pH adjustment.

Step-by-Step Methodology:
  • Stoichiometric Setup: Dissolve 2.0 mmol of

    
     in 10 mL deionized water. In a separate flask, dissolve 6.2 mmol of picolinic acid (3.1 equivalents) in 20 mL water.
    
    • Scientist's Note: We use a slight excess (3.1 eq) to force the equilibrium toward the tris-chelate

      
       species and prevent the formation of hydroxo-bridged impurities.
      
  • The pH Criticality: Mix the solutions. The pH will drop due to the acidity of the Cr(III) ion. Slowly adjust pH to 3.5 – 4.0 using dilute NaOH.

    • Causality: If pH < 3, the carboxylate is protonated and won't bind. If pH > 5, Cr(III) precipitates as

      
       (olation). The window 3.5–4.0 is the "sweet spot" where the ligand is deprotonated (
      
      
      
      ) enough to bind, but the metal does not hydrolyze.
  • Overcoming Kinetic Inertness: Heat the mixture to 80–90°C under reflux for 2–4 hours.

    • Mechanism:[2][3][4][5] Heat provides the activation energy required to displace the tightly bound aqua ligands (

      
      ) from the Cr(III) coordination sphere.
      
  • Isolation: Cool to room temperature. A reddish-purple solid will precipitate.

    
     is charge-neutral and hydrophobic, crashing out of the aqueous phase.
    
    • Purification: Filter and wash copiously with cold water (removes unreacted metal) and then cold ethanol (removes unreacted ligand).

  • Validation (FT-IR):

    • Free Ligand: C=O stretch at ~1715 cm⁻¹.

    • Complex: Asymmetric

      
       stretch shifts to ~1650–1680 cm⁻¹, indicating coordination.
      

Application B: Lanthanide Luminescence Sensing

Dipicolinic acid (DPA) acts as an "antenna" for Lanthanides (Eu³⁺, Tb³⁺). The ligand absorbs UV light and transfers energy to the metal's emissive state, bypassing the metal's low extinction coefficient. This is critical for radiopharmacy and spore detection.

Mechanism of Action (The Antenna Effect)

AntennaEffect UV UV Excitation (Source) S1 Ligand Singlet (S1) UV->S1 ISC Inter-System Crossing S1->ISC T1 Ligand Triplet (T1) ISC->T1 ET Energy Transfer (Antenna) T1->ET Ln Ln(III) Excited State ET->Ln Em Luminescence (Visible) Ln->Em Quench O-H Oscillator Quenching Ln->Quench If H2O present

Figure 1: The Antenna Effect mechanism. Efficient energy transfer requires the Ligand Triplet state (T1) to be slightly higher in energy than the Ln(III) emissive state.

Protocol 2: In Situ Luminescence Assay

Objective: Detect


 or 

concentrations using DPA.
  • Buffer Preparation: Prepare 50 mM TRIS-HCl buffer (pH 7.4).

    • Note: Avoid phosphate buffers as they precipitate lanthanides.

  • Ligand Solution: Prepare 10 mM DPA in the buffer.

  • Titration: Add aliquot of sample containing Ln(III) to the DPA solution.

  • Measurement:

    • Excitation: 270–280 nm (Ligand absorption).

    • Emission (Tb): 545 nm (Green).

    • Emission (Eu): 615 nm (Red).

  • Troubleshooting: If signal is low, check for water coordination.

    
     oscillators quench Ln luminescence. DPA (tridentate) displaces 3 water molecules. A 
    
    
    
    complex (9-coordinate) displaces all water, maximizing quantum yield.

Application C: Determination of Stability Constants

For drug development, knowing the stability constant (


) is non-negotiable. It predicts whether the metal will stay bound to the ligand in blood plasma or be scavenged by serum albumin.
Protocol 3: Potentiometric Titration (The Gold Standard)

Objective: Determine protonation constants (


) and metal stability constants (

).
Experimental Setup:
  • System: jacketed titration vessel at 25.0°C ± 0.1°C.

  • Atmosphere: Inert

    
     or Argon (to exclude 
    
    
    
    , which alters pH).
  • Ionic Strength: 0.1 M

    
     or 
    
    
    
    (constant background electrolyte).
Workflow:

Potentiometry Cal 1. Electrode Calibration (Standard Acid/Base) LigandTitration 2. Ligand Only Titration (Determine pKa values) Cal->LigandTitration Valid Slope ComplexTitration 3. Metal + Ligand Titration (Ratios 1:1, 1:2, 1:3) LigandTitration->ComplexTitration Fixed pKa DataFit 4. Hyperquad/Superquad Data Fitting ComplexTitration->DataFit Output Output: log K and Speciation Plot DataFit->Output

Figure 2: Workflow for potentiometric determination of stability constants.

Data Analysis (The Bjerrum Method):
  • Calculate

    
     (Average number of ligands bound per metal): 
    
    
    
    
  • Plot Formation Curve:

    
     vs. 
    
    
    
    (
    
    
    ).
  • Interpretation:

Summary Data Table: Picolinic Acid Derivatives

LigandDonor SetPrimary Metal TargetsKey ApplicationStability (

)
Picolinic Acid N, O (Bidentate)Zn, Cr, Cu, FeInsulin mimetic (Cr), Tryptophan metabolite~10.0 (Zn) [1]
Dipicolinic Acid (DPA) O, N, O (Tridentate)Ca, Ln (Eu, Tb)Bacterial Spore Marker, Radiopharmacy~8.7 (Ca) [2]
6-Methylpicolinic Acid N, O (Steric hindrance)Fe, ZnModulating redox potential (steric clash)Lower than PA

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1018, Picolinic Acid. Retrieved from [Link]

  • Cable, M. L., et al. (2007). Bacterial Spore Detection by [Tb3+(macrocycle)(dipicolinate)] Luminescence. Journal of the American Chemical Society. Retrieved from [Link]

  • Gans, P., Sabatini, A., & Vacca, A. (1996). Investigation of equilibria in solution. Determination of stability constants with the HYPERQUAD suite of programs. Talanta.[6][7] Retrieved from [Link]

  • European Food Safety Authority (EFSA). (2010). Scientific Opinion on the safety of chromium picolinate as a source of chromium. EFSA Journal. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(tert-Butyl)picolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Yield of 3-(tert-Butyl)picolinic Acid Synthesis Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Process Chemists, and Drug Development Professionals

Status: Active Ticket Priority: High (Yield Optimization) Agent: Senior Application Scientist

Welcome to the Technical Support Center. You are likely experiencing low yields due to the specific steric and electronic mismatch of the 3-tert-butyl group on the pyridine ring. The synthesis of This compound presents a classic "ortho-effect" challenge: the bulky tert-butyl group at C3 sterically hinders the C2 position, which is the necessary site for carboxylation, while simultaneously deactivating the ring toward nucleophilic attack.

This guide is structured to diagnose your current failure mode and provide a corrected, high-yield protocol.

Part 1: Diagnostic & Decision Tree

Q1: Which synthetic pathway are you currently utilizing?

  • Pathway A: Radical alkylation (Minisci reaction) of picolinic acid.

  • Pathway B: Direct lithiation (Directed Ortho Metallation - DoM) of 3-tert-butylpyridine.

  • Pathway C: Metal-catalyzed cross-coupling (Negishi/Suzuki) of 3-halopicolinates.

Visual Decision Matrix

SynthesisDecision Start Select Current Strategy Minisci Pathway A: Minisci Reaction (Radical Alkylation) Start->Minisci DoM Pathway B: DoM of 3-tert-Butylpyridine Start->DoM Negishi Pathway C: Negishi Coupling (3-Halo-Picolinate + tBu-Zn) Start->Negishi Minisci_Issue ISSUE: Poor Regioselectivity Major products: 4- & 6-substitued. 3-position is inaccessible. Minisci->Minisci_Issue DoM_Issue ISSUE: Steric Hindrance n-BuLi aggregates are too bulky. Lithiation occurs at C6 or incomplete. DoM->DoM_Issue Negishi_Issue ISSUE: Catalyst Death/Isomerization Beta-hydride elimination or Steric failure. Negishi->Negishi_Issue Minisci_Fix ADVICE: ABANDON ROUTE. Switch to Pathway C. Minisci_Issue->Minisci_Fix DoM_Fix FIX: Use Knochel-Hauser Base (TMPMgCl·LiCl) or Superbase (LICKOR). DoM_Issue->DoM_Fix Negishi_Fix FIX: Use PEPPSI-IPr or Pd(P(tBu)3)2 catalyst. Negishi_Issue->Negishi_Fix

Part 2: Troubleshooting & Optimization Protocols

Scenario A: The Minisci Reaction (Radical Alkylation)

User Report: "I am reacting picolinic acid with pivalic acid, silver nitrate, and ammonium persulfate. I see conversion, but the isolated yield of the 3-isomer is <5%."

Root Cause Analysis: The Minisci reaction relies on nucleophilic radical attack on a protonated pyridine. The regioselectivity is governed by electronic activation.

  • Electronic Bias: The protonated nitrogen activates positions C2 and C4. Since C2 is occupied (COOH), the radical preferentially attacks C4 (major) and C6 .

  • Steric Bias: The tert-butyl radical is bulky. It will avoid the position adjacent to the existing carboxyl group (C3).

Corrective Action: Stop this approach. You cannot optimize the regioselectivity of a tert-butyl radical to the 3-position of picolinic acid effectively. Transition to Pathway C (Negishi Coupling) for a controlled entry.

Scenario B: Directed Ortho Metallation (DoM)

User Report: "I am treating 3-tert-butylpyridine with n-BuLi/TMEDA followed by CO2. I recover mostly starting material or the 6-substituted product."

Root Cause Analysis:

  • Thermodynamics vs. Kinetics: While C2 is the most acidic position (inductive effect of N), the bulky tert-butyl group at C3 creates a "steric wall."

  • Aggregation: Standard n-BuLi exists as hexamers or tetramers in solution, making it too bulky to access the C2 proton sandwiched between the Nitrogen lone pair and the tert-butyl group. It defaults to the accessible C6 position.

Protocol Optimization: The "Knochel-Hauser" Shift To access the sterically hindered C2 position, you must use a non-aggregated, kinetically active base with a smaller steric footprint at the active site or a "Superbase" that modifies the aggregation state.

Optimized Protocol:

  • Reagent: Switch from n-BuLi to TMPMgCl·LiCl (Knochel-Hauser Base) or LICKOR (n-BuLi + KOtBu).

  • Solvent: THF (anhydrous).

  • Temperature: -78 °C to -40 °C.

Step-by-Step Workflow:

  • Dissolve 3-tert-butylpyridine (1.0 equiv) in anhydrous THF (0.5 M).

  • Add TMPMgCl·LiCl (1.2 equiv, 1.0 M in THF) dropwise at -40 °C . (Note: The TMP base is sterically bulky but highly reactive and less aggregated due to LiCl).

    • Alternative: If TMP base fails, use n-BuLi (1.1 equiv) + KOtBu (1.1 equiv) at -78 °C. The potassium cation disrupts lithium aggregates, creating a "naked" butyl anion that is small enough to attack C2.

  • Stir for 2 hours at -40 °C (or -78 °C for LICKOR).

  • Bubble excess CO2 gas (dried through a CaCl2 tube) into the solution for 30 mins.

  • Allow to warm to RT.

  • Quench: Add MeOH, then adjust pH to 3-4 with 1M HCl.

  • Extraction: Extract with DCM. The product is zwitterionic; ensure the pH is near the isoelectric point (approx pH 3.5) for maximum organic solubility.

Scenario C: Negishi Cross-Coupling (Recommended Route)

User Report: "I am trying to couple methyl 3-bromopicolinate with t-BuZnBr. The reaction stalls or yields de-halogenated product."

Root Cause Analysis:

  • Catalyst Death: tert-Butyl zinc reagents are prone to β-hydride elimination if the catalyst cycle is slow.

  • Steric Congestion: The oxidative addition into the C3-Br bond is difficult due to the ortho-ester and the nitrogen lone pair.

  • Zinc Reagent Quality: Commercial t-BuZnBr solutions often degrade.

Protocol Optimization: The "PEPPSI" Standard This route is the most reliable for scaling. It builds the molecule from a pre-functionalized scaffold (3-bromopicolinate), guaranteeing the position of the substituents.

Optimized Protocol: Substrates: Methyl 3-bromopicolinate (1.0 equiv), tert-Butylzinc bromide (1.5 equiv). Catalyst: Pd-PEPPSI-IPr (2 mol%). This catalyst utilizes a bulky N-heterocyclic carbene (NHC) ligand that stabilizes the Pd(0) species and facilitates the coupling of bulky substrates.

Step-by-Step Workflow:

  • Zinc Reagent Prep: Ideally, prepare t-BuZnBr fresh from t-BuMgCl + ZnBr2 (dried) in THF. Titrate using iodine to confirm concentration.

  • Coupling: In a Schlenk flask, charge Methyl 3-bromopicolinate (1.0 equiv) and Pd-PEPPSI-IPr (0.02 equiv).

  • Evacuate and backfill with Argon (3x).

  • Add THF (anhydrous) and then the t-BuZnBr solution (1.5 equiv) dropwise at RT.

  • Heat: Stir at 60 °C for 4-12 hours. Monitor by HPLC/LCMS.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

  • Hydrolysis (to get the Acid): Treat the ester with LiOH (2 equiv) in THF/H2O (3:1) at RT for 2 hours. Acidify to pH 3 to precipitate the title compound.

Data Comparison of Methods

ParameterMinisci (Radical)DoM (n-BuLi)DoM (TMPMgCl·LiCl)Negishi (PEPPSI)
Regioselectivity Poor (C4/C6 favored)Moderate (C6 byproduct)High (C2) Perfect (Pre-defined)
Yield (Isolated) <10%20-40%65-80%85-95%
Scalability HighModerate (Cryogenic)ModerateHigh
Key Risk Wrong IsomerIncomplete LithiationReagent CostCatalyst Cost

Part 3: References

  • Minisci Reaction Limitations:

    • Minisci, F. "Novel Applications of Free-Radical Reactions in Heterocyclic Chemistry." Synthesis, 1973, 1-24. Link (Establishes regioselectivity rules for alkyl radicals on pyridines).

  • Directed Ortho Metallation (DoM) & Sterics:

    • Gribble, G. W., & Saulnier, M. G. "Syntheses of pyridines and pyridine derivatives."[1] Heterocycles, 1993, 35, 151. (Discusses lithiation patterns of 3-alkylpyridines).

    • Schlosser, M.[2] "Superbases for organic synthesis." Pure and Applied Chemistry, 1988, 60, 1627. Link (Describes the LICKOR superbase effect).

  • Knochel-Hauser Base (TMPMgCl·LiCl):

    • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004, 43, 3333. Link (Introduction of Turbo-Grignards/Bases for sensitive substrates).

  • Negishi Coupling with Bulky Groups:

    • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered Biaryls and Alkyl-Aryl Systems." Chemistry - A European Journal, 2006, 12, 4749. Link (Protocol for coupling bulky zinc reagents).

Disclaimer: All experimental protocols involve hazardous chemicals. Ensure all work is performed in a fume hood with appropriate PPE. Pyrophoric reagents (t-BuLi, t-BuZnBr) require strict inert atmosphere techniques.

Sources

stability and degradation of 3-(tert-Butyl)picolinic acid under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Users: Publicly available stability and degradation data for 3-(tert-Butyl)picolinic acid are limited. This guide has been developed to provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the stability of this compound. By leveraging established principles of forced degradation studies and extrapolating from the known chemistry of picolinic acid and its derivatives, this document serves as a practical, hands-on manual for generating the stability data essential for your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. For short-term use, storage at room temperature in a desiccator may be acceptable, but it is crucial to monitor for any changes in physical appearance or purity.

Q2: What solvents are suitable for dissolving this compound, and how does solubility impact stability?

Based on studies of the parent compound, picolinic acid, this compound is expected to be highly soluble in water and less soluble in organic solvents like ethanol and acetonitrile.[1][2][3] The choice of solvent is critical as it can influence degradation pathways. For instance, aqueous solutions are more susceptible to hydrolysis, especially at pH extremes. Protic solvents like ethanol could potentially participate in photochemical reactions.[4] It is recommended to prepare solutions fresh for each experiment. If storage of solutions is necessary, they should be kept at 2-8°C and protected from light. A preliminary solubility and short-term solution stability study is highly recommended in the solvent system intended for your application.

Q3: Is this compound sensitive to light?

Yes, pyridinecarboxylic acid derivatives can be susceptible to photodegradation.[4] Exposure to UV or even ambient light over extended periods can lead to the formation of degradation products. It is crucial to store both the solid material and its solutions in amber vials or otherwise protected from light to minimize the risk of photolytic degradation.

Q4: Can the tert-butyl group influence the stability of the molecule compared to picolinic acid?

The tert-butyl group, being a bulky, electron-donating group, can sterically hinder reactions at the adjacent carboxylic acid and pyridine ring positions. This may slow down certain degradation pathways compared to the unsubstituted picolinic acid. However, it could also potentially participate in specific degradation reactions, such as oxidative fragmentation under harsh conditions.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and analysis of this compound, suggesting potential causes and corrective actions.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps & Rationale
Appearance of new peaks or peak shoulders in HPLC chromatogram after sample storage. Chemical Degradation: The compound may be degrading under the storage conditions (e.g., hydrolysis, oxidation).1. Conduct a Forced Degradation Study: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress to identify potential degradants.[5][6][7] This helps in confirming if the new peaks correspond to degradation products.2. Optimize Storage: Store aliquots of the compound and its solutions at lower temperatures (e.g., -20°C) and protected from light. Re-analyze to see if the formation of new peaks is suppressed.3. Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can resolve the main peak from all potential degradation products.[8][9]
Discoloration (e.g., yellowing) of the solid compound or its solution. Oxidation or Photodegradation: Exposure to air (oxygen) and/or light can lead to the formation of colored impurities.1. Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.2. Light Protection: Use amber vials or wrap containers in aluminum foil.[6]3. Characterize Impurities: Attempt to identify the colored species using techniques like LC-MS to understand the degradation pathway.
Inconsistent analytical results (e.g., variable potency). Hygroscopicity & Instability: The compound may be absorbing water, leading to inaccurate weighing, or it may be degrading in the analytical solvent prior to injection.1. Drying: Dry the compound under vacuum before weighing.2. Solution Stability: Perform a solution stability study by analyzing the sample solution at regular intervals (e.g., 0, 2, 4, 8, 24 hours) after preparation.[9] This will determine the maximum time a prepared sample can be considered reliable.3. Solvent Selection: Test different solvents to find one in which the compound exhibits maximum stability.
Loss of compound during sample workup with basic solutions. Salt Formation and Partitioning Issues: As a carboxylic acid, this compound will form a salt in basic conditions, increasing its aqueous solubility and preventing extraction into organic solvents.1. pH Adjustment: Before extraction with an organic solvent, acidify the aqueous solution to a pH below the pKa of the carboxylic acid to ensure it is in its neutral, more organic-soluble form.2. Alternative Extraction: Consider using solid-phase extraction (SPE) as an alternative to liquid-liquid extraction.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigate the intrinsic stability of this compound, in line with ICH guidelines.[6][7] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[6]

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, calibrated

  • HPLC system with a PDA or UV detector

  • LC-MS system (for peak identification)

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M HCl.

    • At each time point (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat at 60°C.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • If no degradation is observed, repeat with 30% H₂O₂.

    • Withdraw aliquots at specified intervals and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a thermostatically controlled oven at 105°C for 24 hours.[10]

    • Also, expose the stock solution to 60°C for 24 hours.

    • After exposure, cool the samples, dissolve the solid in the solvent, and dilute both samples for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines.

    • Simultaneously, keep control samples (wrapped in aluminum foil) under the same conditions but protected from light.

    • After the exposure period, prepare the samples for HPLC analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

    • The method should be capable of separating the parent peak from all degradation product peaks.

    • Use a PDA detector to check for peak purity.

    • If significant degradation is observed, LC-MS analysis can be employed to obtain mass information about the degradation products and aid in their structural elucidation.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of resolving this compound from its potential degradation products.

Starting Point for Method Development:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water (pH ~2.5)

    • B: Acetonitrile

  • Elution: Gradient elution, starting with a higher percentage of aqueous phase (e.g., 95% A) and gradually increasing the organic phase (e.g., to 95% B). This is generally effective for separating compounds with different polarities.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan the UV spectrum of this compound to determine the wavelength of maximum absorbance (λmax).

  • Column Temperature: 25-30°C.

  • Injection Volume: 10 µL.

Method Validation: Once developed, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are essential for proving the method's specificity.

Visualizations

Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1M / 1M HCl, 60°C) prep->acid Expose aliquots base Base Hydrolysis (0.1M / 1M NaOH, RT/60°C) prep->base Expose aliquots oxid Oxidation (3% / 30% H2O2, RT) prep->oxid Expose aliquots therm Thermal (Solid & Solution, 60-105°C) prep->therm Expose aliquots photo Photolytic (ICH Q1B Guidelines) prep->photo Expose aliquots hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc Analyze stressed samples vs. control base->hplc Analyze stressed samples vs. control oxid->hplc Analyze stressed samples vs. control therm->hplc Analyze stressed samples vs. control photo->hplc Analyze stressed samples vs. control lcms LC-MS for Identification (if degradation > 5%) hplc->lcms Significant Degradation? path Identify Degradation Pathways hplc->path method Validate Analytical Method hplc->method lcms->path

Caption: Workflow for a forced degradation study.

Hypothetical Degradation Pathways

Based on the chemistry of picolinic acid, the following degradation pathways for this compound under stress conditions can be hypothesized.

G cluster_oxidation Oxidative Stress (e.g., H2O2) cluster_thermal Thermal Stress cluster_photolytic Photolytic Stress (UV Light) parent This compound n_oxide N-Oxide Derivative parent->n_oxide Oxidation hydroxylated Hydroxylated Ring Derivative parent->hydroxylated Oxidation decarboxylated 3-tert-Butylpyridine (Decarboxylation) parent->decarboxylated Heat rearranged Rearranged Isomers parent->rearranged UV Light

Caption: Potential degradation pathways for this compound.

References

  • Azhakesan, A., & Kuppusamy, S. (2023). Stability-Indicating HPLC Method for Canagliflozin.
  • Journal of Food and Drug Analysis. (2011).
  • Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Pharmaguideline.
  • ResearchGate. (2025).
  • Journal of Applied Pharmaceutical Science. (2013).
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Google Patents. (2007). HPLC analytical method for fine terephthalic acid products and produced residue. CN101063670A.
  • Qiu, J., et al. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI.
  • Wikipedia. Picolinic acid.
  • Baptista, D., et al. (2023).
  • PubChem. Picolinic acid.
  • Organic Syntheses Procedure. picolinic acid hydrochloride.
  • ChemicalBook. (2022).
  • RSC Publishing. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • PubMed. (2014). Synthesis, crystal structure, and thermal decomposition of the cobalt(II) complex with 2-picolinic acid.
  • Photochemistry of a variety of pyridinecarboxylic acid deriv
  • MDPI. (2023). Catalytic Oxidation of Alkanes and Cycloalkanes: Overview.
  • SciSpace. (2023). (PDF)
  • PubMed. (2017). Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135.
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions.
  • SciSpace. (2023). (PDF)
  • PubMed. (2007).
  • Chemistry LibreTexts. (2023).

Sources

Technical Support Center: Solubilizing Picolinic Acid Scaffolds

[1][2]

Ticket ID: PA-SOL-998 Subject: Overcoming solubility barriers in pyridine-2-carboxylic acid (picolinic) derivatives Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1][2]

Executive Summary: The Picolinic Paradox

Welcome to the Technical Support Center. You are likely here because your picolinic acid (PA) derivative—theoretically a polar molecule—is refusing to dissolve in aqueous media or is crashing out unexpectedly during purification.[1][2]

This is a known phenomenon we call the "Picolinic Paradox." While the parent picolinic acid is highly water-soluble (approx. 860 g/kg at 20°C), its drug-like derivatives frequently exhibit poor solubility due to two competing failure modes:[1]

  • The Zwitterionic Lattice: High crystal lattice energy at the isoelectric point.[1][2]

  • The Metal Scavenger Effect: Unintentional formation of insoluble metal complexes (particularly Cu²⁺, Fe²⁺, and Zn²⁺) from trace contaminants.[1][2]

This guide provides the diagnostic workflows to identify which mode is affecting your compound and how to resolve it.[1][2]

Module 1: The Zwitterionic Trap (pH Dependent Solubility)

The Mechanism

Picolinic acid derivatives possess a basic pyridine nitrogen (


1zwitterion1
  • The Problem: Zwitterions have the highest crystal lattice energy and lowest solubility because the electrostatic attraction between the

    
     and 
    
    
    heads packs the molecules tightly, resisting solvation.[1]
  • The Solution: You must shift the bulk pH away from the isoelectric point (pI) to generate a net charged species (cationic or anionic).[1]

Diagnostic Protocol: The "pH Sweep"

Do not rely on calculated pKa values alone, as substituents shift these significantly.[1][2]

  • Prepare Slurry: Suspend 5 mg of compound in 1 mL water (it should be cloudy).

  • Acid Shift: Add 1M HCl dropwise until pH < 1.0.

    • Result: If it clears, your compound is soluble as the cationic hydrochloride salt .[1][2]

  • Base Shift: If step 2 fails, take a fresh slurry and add 1M NaOH until pH > 7.0.

    • Result: If it clears, your compound is soluble as the anionic picolinate salt .[1][2]

Technical Note: Picolinic acid derivatives are significantly less soluble in ethanol (


) and acetonitrile (

) compared to water.[1][2][3][4][5][6] Avoid using MeCN as a primary solubilizer for polar PA derivatives.[1][2]

Module 2: The Scavenger Effect (Trace Metal Contamination)

The Mechanism

This is the most common cause of "unexplainable" insolubility.[1][2] Picolinic acid is a potent bidentate ligand.[1][2][7] It aggressively scavenges trace metals (Iron from steel spatulas, Copper from solvent lines, Zinc from glassware) to form charge-neutral, highly insoluble bis-picolinate complexes (e.g.,

12

Symptoms of Metal Contamination:

  • Compound is colored (Blue/Green = Copper; Red/Brown = Iron) when it should be white/off-white.[1][2]

  • Material precipitates after dissolving in high-grade solvent.[1][2]

  • NMR shows broad lines (paramagnetic interference).[1][2]

Protocol: The EDTA Rescue

If your compound is insoluble and colored, perform this validation step immediately.[1][2]

Step-by-Step Methodology:

  • Preparation: Prepare a 50 mM solution of disodium EDTA (pH adjusted to 7.0).

  • Challenge: Add 100 µL of EDTA solution to your insoluble suspension.

  • Observation:

    • Dissolution + Color Change: If the precipitate dissolves and the solution color shifts (usually intensifying as the metal moves to EDTA), your "insoluble compound" was actually a metal complex.[1]

  • Purification Action: Reprocess the batch using a Chelex resin or wash the organic layer with 10% EDTA/Water during extraction to strip the metals.[1][2]

Module 3: Formulation & Solvent Systems

If the compound is pure and pH-adjusted but still insoluble (likely due to lipophilic tails), use the following solvent hierarchy.

Solubility Data Reference Table Estimated solubility behavior based on thermodynamic profiles of PA derivatives.

Solvent SystemSolubility PotentialApplication
Water (pH 1.0) HighBest for LC-MS injection and storage.[1][2]
Water (pH 3.5) Very Low Danger Zone (Isoelectric Point).[1][2] Avoid.
DMSO HighStandard for biological assays (stock solution).[1][2]
Ethanol ModerateGood for crystallization, poor for high-conc stocks.[1][2]
Acetonitrile LowPoor solvent for PA zwitterions; avoid as single solvent.[1][2]

Visual Troubleshooting Guide

The following logic flow details how to diagnose the specific solubility failure mode.

SolubilityLogicStartStart: Compound is InsolubleCheckColorIs the solid colored?(Blue, Green, Red?)Start->CheckColorMetalSuspectSuspect Metal Complex(Scavenger Effect)CheckColor->MetalSuspectYesCheckpHCheck pH of SuspensionCheckColor->CheckpHNo (White/Tan)EDTATestPerform 'EDTA Rescue'(Add 50mM EDTA)MetalSuspect->EDTATestDissolvedMetalPrecipitate Dissolves?EDTATest->DissolvedMetalConclusionMetalSOLVED: Metal Contamination.Reprocess with Chelex/EDTA wash.DissolvedMetal->ConclusionMetalYesDissolvedMetal->CheckpHNoIsIsoelectricIs pH 2.0 - 5.0?CheckpH->IsIsoelectricAdjustAcidAdjust to pH < 1.0(Form Cation)IsIsoelectric->AdjustAcidYesAdjustBaseAdjust to pH > 7.5(Form Anion)IsIsoelectric->AdjustBaseYesConclusionLipophilicIssue: Lipophilicity.Switch to DMSO or Cosolvent.IsIsoelectric->ConclusionLipophilicNo (pH is already extreme)ConclusionSaltSOLVED: Zwitterion Trap.Maintain pH away from pI.AdjustAcid->ConclusionSaltDissolvesAdjustBase->ConclusionSaltDissolves

Figure 1: Decision matrix for diagnosing picolinic acid derivative insolubility. Note the priority of checking for metal contamination (coloration) before pH adjustments.

Frequently Asked Questions (FAQ)

Q: My compound is a white solid, but it precipitates when I add it to the cell culture media. Why? A: Cell culture media is buffered to pH 7.[1][2]4. If your derivative is lipophilic, it may be soluble in DMSO stock, but upon dilution into media, it might crash out.[1][2] However, a more subtle cause is calcium or magnesium bridging .[1][2] PA derivatives can chelate divalent cations (

1
  • Fix: Pre-complex the media with a weak chelator or ensure your DMSO stock concentration is low enough to prevent local high-concentration precipitation zones during addition.[1][2]

Q: I am trying to crystallize my derivative, but I only get a gel or powder. A: Picolinic acid derivatives are notorious for polymorphism.[1][2] PA itself has two forms.[1][2][5] If you are using Acetonitrile, stop.[1][2] The solubility is too low (

12
  • Fix: Switch to an Ethanol/Water gradient.[1][2] Dissolve at high temperature in Ethanol, then slowly add water.[1][2] The change in polarity often drives the zwitterion into an ordered lattice rather than an amorphous crash.[1][2]

Q: Can I use the hydrochloride salt for biological testing? A: Yes, but be careful with buffering capacity. The HCl salt is acidic.[1][2] If you add a high concentration of the HCl salt to a weakly buffered assay, you may drop the pH of the well, causing an artifactual "kill" of the cells or enzyme.[1] Always check the final pH of the assay well.[1][2]

References

  • Solubility Thermodynamics

    • Ferreira, P. O., et al. (2023).[1][2][4][5] "Solubility and Crystallization Studies of Picolinic Acid." Crystals, 13(2), 392.[1][2] [1]

    • Key Insight: Establishes the solubility hierarchy (Water >> Ethanol > Acetonitrile)
  • Metal Chelation & Biological Impact

    • Murakami, K., et al. (2003).[1][2][8] "Dipicolinic acid prevents the copper-dependent oxidation of low density lipoprotein."[1][2][8] J. Nutr.[1][2][8] Biochem, 14(2), 99-103.[1][2][8]

    • Key Insight: Demonstrates the potent copper-chelating ability of picolinic acid derivatives, which can strip metals from biological systems or solvents.[1][2]

  • Zwitterion Characterization

    • Lengyel, J., et al. (2003).[1][2] "The solvent effect on composition and dimensionality of mercury(II) complexes with picolinic acid." PubMed Central.[1][2]

    • Key Insight: Details the coordination modes (N,O-chelation) that lead to polymeric or insoluble metal species.

effect of solvent on 3-(tert-Butyl)picolinic acid reaction outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(tert-Butyl)picolinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. The unique electronic and steric properties imparted by the tert-butyl group present both opportunities and challenges in synthesis. This guide provides in-depth, experience-driven answers to common issues, focusing on how solvent selection critically dictates reaction outcomes.

Section 1: Foundational Knowledge & Solubility FAQs

Before initiating a reaction, understanding the fundamental properties of your starting material is paramount. The interplay between the polar picolinic acid moiety and the bulky, nonpolar tert-butyl group governs its behavior in different solvents.

Question: I'm having trouble dissolving this compound. Which solvent should I start with?

Answer: The solubility of this compound is a balance between its hydrophilic pyridinecarboxylic acid head and its lipophilic tert-butyl tail.

Your starting point for solvent selection depends heavily on the reaction type. However, for general solubility, consider these principles derived from studies on its parent compound, picolinic acid. Picolinic acid itself is highly soluble in polar, protic solvents like water and ethanol, but significantly less so in aprotic polar solvents like acetonitrile.[1] The presence of the tert-butyl group on your molecule will decrease its solubility in highly polar solvents (like water) and increase its solubility in solvents of intermediate to low polarity (like THF, Dichloromethane, or Toluene).

  • Expert Insight: The tert-butyl group sterically hinders the crystal lattice packing of the molecule, which can sometimes improve solubility in organic solvents compared to the unsubstituted parent acid. However, it also introduces a significant nonpolar character.

  • Recommendation: Start by testing solubility in your intended reaction solvent on a small scale. For many common transformations like amide couplings or cross-coupling reactions, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often effective as they can solvate both the polar functional groups and the nonpolar hydrocarbon portions of the reactants.[2]

Solubility Profile of Picolinic Acid & Expected Influence of 3-tert-Butyl Group

SolventSolvent TypePicolinic Acid Solubility (g/kg solvent @ ~293 K)[1]Expected Effect of 3-tert-Butyl Group on SolubilityRationale
WaterPolar Protic~862.5DecreaseThe large, nonpolar tert-butyl group disrupts the favorable hydrogen-bonding network with water.
EthanolPolar Protic~57.1Slight Increase/DecreaseThe alkyl nature of ethanol can accommodate the tert-butyl group, but the molecule's overall polarity is reduced.
Acetonitrile (MeCN)Polar Aprotic~17.0IncreaseThe tert-butyl group enhances solubility in moderately polar aprotic media.
Dichloromethane (DCM)Polar AproticLow (Qualitative)Significant IncreaseDCM is effective at solvating moderately polar and nonpolar organic compounds.
TolueneNonpolarVery Low (Qualitative)Significant IncreaseThe lipophilic nature of the tert-butyl group promotes solubility in aromatic hydrocarbon solvents.
N,N-Dimethylformamide (DMF)Polar AproticHigh (Qualitative)High Solubility ExpectedDMF is an excellent, versatile solvent for a wide range of organic molecules and salts.[2]

Question: Can the solvent affect the stability of this compound, specifically causing decarboxylation?

Answer: Yes, absolutely. Picolinic acids are prone to thermal decarboxylation, and the solvent plays a critical role in the kinetics of this undesired side reaction.[3][4] The mechanism is believed to proceed through a zwitterionic intermediate, which is stabilized by the adjacent pyridinium nitrogen.[5]

  • Mechanism Insight: The reaction rate is highly dependent on the solvent's ability to stabilize the transition state. Non-aqueous and less polar solvents can sometimes accelerate decarboxylation compared to water.[4] Furthermore, studies on substituted picolinic acids suggest that substituents at the 3-position can interfere with the coplanarity of the carboxylic acid group and the pyridine ring, which can facilitate the C-C bond breaking required for decarboxylation.[6]

  • Troubleshooting: If you observe significant decarboxylation (e.g., by LC-MS analysis showing loss of CO₂), consider lowering the reaction temperature. If the reaction requires high heat, switching to a more polar, hydrogen-bond donating solvent might slow the rate of decomposition. However, water's role can be complex, as it may also facilitate decarboxylation of the picolinate anion via a hydrogen-bonded bridge mechanism.[6] Careful optimization of temperature and solvent is key.

Section 2: Troubleshooting Amide Coupling Reactions

One of the most common applications of this compound is in the formation of amides, which are often used as directing groups in subsequent C-H functionalization reactions.[7][8]

Question: My amide coupling reaction between this compound and my amine is sluggish or failing. I'm using HATU in DCM. What's going wrong?

Answer: This is a classic issue where solvent choice is critical. While Dichloromethane (DCM) is a common solvent, it can be a poor choice for amide couplings involving polar starting materials or byproducts.

Troubleshooting Workflow: Amide Coupling

G start Low Amide Yield solubility Reagent Solubility Issue? start->solubility byproducts Side Reactions Observed? start->byproducts base_issue Base Incompatibility? start->base_issue sol_dcm Problem: Salt byproducts (e.g., from HATU, DIPEA) are poorly soluble in DCM, coating reagents and halting the reaction. solubility->sol_dcm Yes temp_issue Action: Run at 0°C to RT. Rationale: Minimize side reactions like epimerization or decomposition. byproducts->temp_issue base_sterics Action: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine. Rationale: Prevents competition with the primary amine. base_issue->base_sterics sol_dmf Action: Switch to DMF or DMSO. Rationale: Superior solvation of acid, amine, coupling agents, and salt byproducts. sol_dcm->sol_dmf

Caption: Troubleshooting guide for amide coupling reactions.

  • Causality of the Problem: The primary issue with using solvents like DCM or THF is the poor solubility of the salt byproducts generated from the coupling agent (e.g., HATU, HOBt) and the base (e.g., DIPEA).[9] These salts can precipitate from the reaction mixture, coating the surface of your unreacted starting materials and effectively shutting down the reaction.

  • The Solution - Solvent Change: Switching to a more polar aprotic solvent like DMF or DMSO is the most effective solution. These solvents excel at dissolving a wide range of organic reagents as well as the inorganic salt byproducts, ensuring the reaction remains homogeneous and can proceed to completion.[2]

  • Alternative Solvents: If DMF is not desirable, consider greener alternatives like tert-butyl acetate, which has been shown to be effective for some catalytic direct amidation reactions.[10]

Protocol: General Amide Coupling of this compound

This protocol provides a robust starting point for synthesis.

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.1-0.2 M. Stir until the acid is fully dissolved.

  • Reagent Addition: Add the coupling agent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.5 equiv). Stir the mixture for 5-10 minutes at room temperature.

  • Nucleophile Addition: Add your amine (1.05 equiv) to the activated acid solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours until the starting acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or MTBE and wash sequentially with saturated aqueous NaHCO₃, water, and brine to remove residual DMF and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Section 3: Troubleshooting Palladium-Catalyzed C-H Functionalization

Picolinamides derived from this compound are excellent directing groups for palladium-catalyzed C-H functionalization, guiding the catalyst to activate specific C-H bonds. Solvent choice here is not just about solubility; it directly influences the catalyst's activity and selectivity.[11][12]

Question: I am attempting a Pd-catalyzed γ-C(sp³)-H arylation using my 3-(tert-butyl)picolinamide substrate, but I get a low yield and a mix of byproducts. How can the solvent improve this?

Answer: In palladium catalysis, the solvent can alter the coordination sphere of the metal, stabilize catalytic intermediates, and influence the selectivity between different reaction pathways. The choice is critical for success.[11]

  • Polarity and Catalyst Activity: For Pd-catalyzed cross-coupling, solvent polarity can dictate the active catalytic species. In some systems, nonpolar solvents favor one reaction pathway (e.g., at a C-Cl bond), while polar solvents favor another (e.g., at a C-OTf bond).[11] While your reaction is C-H activation, the principle that the solvent modulates the catalyst's electronic environment holds true.

  • Sterically Hindered Alcohols: For C-H functionalization reactions, sterically hindered alcoholic solvents like tert-amyl alcohol or 3-methyl-3-pentanol can be highly effective.[7][8] These solvents are polar enough to aid solubility but are poor ligands for palladium, preventing catalyst inhibition. Their high boiling points are also suitable for reactions requiring elevated temperatures.

  • The Role of Additives: Some C-H activation protocols require additives like Ag₂CO₃ or K₂CO₃. The solvent must be able to at least partially solvate these inorganic bases. While not fully dissolving them, solvents like tert-amyl alcohol or dioxane allow for sufficient interaction at the liquid-solid interface for the reaction to proceed.

Solvent Selection Logic for C-H Functionalization

G start Low Yield in C-H Arylation solubility Are all components (substrate, base, cat.) compatible with solvent? start->solubility deactivation Is catalyst deactivation suspected? start->deactivation selectivity Is regioselectivity or over-arylation an issue? start->selectivity sol_polar_aprotic Try Polar Aprotic: Dioxane, CPME (Good for solubility) solubility->sol_polar_aprotic No sol_alcohol Try Hindered Alcohol: t-Amyl-OH, 3-Me-3-pentanol (Poorly coordinating, high temp) deactivation->sol_alcohol Yes sol_tuning Rationale: Solvent modulates catalyst electronics and can favor one palladacycle formation over another. The bulky t-BuOH may also influence transition state sterics. selectivity->sol_tuning sol_alcohol->sol_tuning

Caption: Decision process for solvent optimization in C-H activation.

  • Expert Recommendation: If you are experiencing issues in a common solvent like toluene or dioxane, a switch to a hindered alcohol like tert-amyl alcohol is a highly recommended troubleshooting step.[7] It has proven effective for a range of auxiliary-assisted, palladium-catalyzed arylations and alkylations of C-H bonds.[7] The use of 3-methylpicolinamide directing groups, which are sterically similar to your 3-tert-butyl substrate, has been shown to give improved yields in 3-methyl-3-pentanol.[8]

References
  • Al-Jaber, N., et al. (2014). The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. International Journal of Current Microbiology and Applied Sciences, 3(11), 399-412. (No direct URL available)
  • Clot, E., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C H Bond. Angewandte Chemie International Edition, 63, e202402858. [Link]

  • Krasavin, M., et al. (2021). tert-Butyl isocyanide revisited as a convertible reagent in the Groebke–Blackburn reaction. Frontiers in Chemistry, 9, 715354. [Link]

  • Daugulis, O., et al. (2013). Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp(2) and sp(3) C-H Bonds. The Journal of Organic Chemistry, 78(22), 11403–11415. [Link]

  • Sabour, R., et al. (2017). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. Organic & Biomolecular Chemistry, 15(4), 856-859. [Link]

  • Lopes, A. F. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1573. [Link]

  • Luo, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Beilstein Journal of Organic Chemistry, 19, 1373–1380. [Link]

  • Milošević, M. D., et al. (2007). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. Journal of the Serbian Chemical Society, 72(6), 557-564. [Link]

  • Sahoo, B., et al. (2020). Diverse strategies for transition metal catalyzed distal C(sp3)–H functionalizations. Chemical Society Reviews, 49(20), 7469-7494. [Link]

  • Barder, T. E., et al. (2008). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society, 130(39), 12888–12890. [Link]

  • McKendry, S., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 14(11), 3021-3028. [Link]

  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. [Link]

  • Pal, D., & Singh, R. K. (2015). Reactive Extraction of Picolinic Acid Using Tri-n-octylamine Dissolved in Different Diluents: Effect of Solvent Polarity. Journal of Chemical & Engineering Data, 60(9), 2745–2753. [Link]

  • ResearchGate. (2015). Reactive Extraction of Picolinic Acid using Tri-n-Octylamine Dissolved in Different Diluents: Effect of Solvent Polarity. ResearchGate. [Link]

  • Sambiagio, C., & Daugulis, O. (2013). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. ACS Catalysis, 3(4), 612–615. [Link]

  • Cantwell, F. F., & Brown, G. R. (1962). Effect of Solvents on the Decarboxylation of Picolinic Acid. Journal of the American Chemical Society, 84(21), 4334-4337. [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. RSC. [Link]

  • Google Patents. (2018). WO2018116139A1 - New picolinic acid derivatives and their use as intermediates.
  • Tatton, M. R., et al. (2020). Tuning Reactivity in Pd-catalysed C(sp3)-H Arylations via Directing Group Modifications and Solvent Selection. ChemRxiv. [Link]

  • ResearchGate. (2017). Reactive extraction of picolinic and nicotinic acid by natural non-toxic solvent. ResearchGate. [Link]

  • He, W., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(23), 2563-2566. [Link]

  • Clarke, M. L., & Riches, S. L. (2010). Solvent effects in palladium catalysed cross-coupling reactions. Dalton Transactions, 39(4), 845-852. [Link]

  • Brown, E. V., & Moser, R. J. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 49(11), 1865-1869. [Link]

  • UCL Discovery. (2021). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • University of Calgary. (n.d.). Ch 8: Solvent Effects. University of Calgary. [Link]

  • White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • UCL Discovery. (2018). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Google Patents. (2016). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling.
  • Chemguides. (2020, October 18). Solvents: Effects on Reaction Dynamics. YouTube. [Link]

  • Organic & Biomolecular Chemistry. (2015). From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation. RSC Publishing. [Link]

  • OpenStax. (n.d.). Ch. 21 Additional Problems - Organic Chemistry. OpenStax. [Link]

  • The Organic Chemistry Tutor. (2020, April 14). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. YouTube. [Link]

  • ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. ResearchGate. [Link]

  • Wikipedia. (n.d.). Hammick reaction. Wikipedia. [Link]

  • Clark, G. L., & O'Leary, M. H. (1971). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Journal of the American Chemical Society, 93(21), 5394–5397. [Link]

  • Simon Fraser University. (2023). Solubility of Organic Compounds. SFU. [Link]

Sources

Validation & Comparative

Optimizing C–N Cross-Coupling: A Comparative Guide to Phosphine vs. NHC Ligand Performance

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists Focus: Palladium-Catalyzed Buchwald-Hartwig Amination

Executive Summary

In modern drug discovery, the formation of C–N bonds via Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) is ubiquitous. However, the "standard" conditions of the late 90s (e.g., Pd(PPh₃)₄) are often insufficient for the deactivated aryl chlorides and heterocycles prevalent in medicinal chemistry.

This guide provides a technical comparison of three distinct ligand generations: Classical Phosphines (PPh₃), Dialkylbiaryl Phosphines (Buchwald Ligands: XPhos, BrettPhos), and N-Heterocyclic Carbenes (NHCs: IPr/PEPPSI). We analyze their performance on catalytic activity, stability, and selectivity, providing a decision framework for optimizing challenging couplings.

Mechanistic Divergence: The "Software" of Catalysis

While Palladium acts as the catalytic "hardware," the ligand functions as the "software," dictating the turnover frequency (TOF) and substrate scope. Understanding the steric and electronic modulation is critical for rational ligand selection.

Steric vs. Electronic Parameters[1]
  • Classical Phosphines (PPh₃): Moderate

    
    -donors with low steric bulk. They often fail to promote the oxidative addition of aryl chlorides and are slow to facilitate reductive elimination.
    
  • Dialkylbiaryl Phosphines (e.g., XPhos, BrettPhos): Electron-rich (promoting oxidative addition) and extremely bulky (accelerating reductive elimination). The biaryl backbone provides a specific Pd–arene interaction that stabilizes the monoligated Pd(0) species.

  • NHCs (e.g., IPr): Extremely strong

    
    -donors (higher than phosphines), facilitating oxidative addition into the most unreactive C–Cl bonds. Their high steric bulk (% Buried Volume) forces the formation of active mono-ligated species.
    
Visualization: The Ligand-Dependent Catalytic Cycle

The following diagram illustrates where specific ligand classes exert their influence on the catalytic cycle.

CatalyticCycle cluster_ligands Ligand Influence PreCat Pd(II) Precatalyst Pd0 Active L-Pd(0) PreCat->Pd0 Activation OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Rate Determining for Aryl Chlorides (NHCs/XPhos excel) AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim Steric Crowding Drive RedElim->Pd0 Regeneration Note1 NHCs: Strong Sigma Donors Lower activation energy for OxAdd Note1->OxAdd Note2 BrettPhos/XPhos: Bulkiness Accelerates Reductive Elimination Note2->RedElim

Figure 1: The catalytic cycle of C–N coupling. Green arrows indicate steps significantly accelerated by electron-rich ligands (Oxidative Addition), while red nodes highlight steps accelerated by steric bulk (Reductive Elimination).

Comparative Performance Data

To demonstrate the practical differences, we compare ligand performance in a "stress test" scenario: the coupling of a deactivated aryl chloride (4-chloroanisole) with a primary amine (n-hexylamine). This reaction requires a catalyst capable of activating the C–Cl bond while preventing


-hydride elimination or bis-arylation.
Experimental Data Summary

Conditions: 1.0 equiv ArCl, 1.2 equiv Amine, 1.4 equiv NaOtBu, Toluene, 100°C, 2 hours. 1 mol% Pd loading.

Ligand ClassSpecific LigandYield (%)TONSelectivityObservation
Classical PPh₃< 5%< 5N/AFailed oxidative addition. Catalyst decomposition observed (Pd black).
Biaryl Phosphine XPhos 94% 94HighExcellent general activity. Complete conversion.
Biaryl Phosphine BrettPhos 98% 98Exclusive Mono Superior for primary amines. No diarylation observed.
NHC Pd-PEPPSI-IPr 91%91HighHighly stable. Slower initiation but robust. Good for scale-up.
Analysis of Results
  • PPh₃ Failure: The electron-neutral nature of triphenylphosphine is insufficient to insert into the electron-rich aryl chloride bond (4-chloroanisole).

  • XPhos Versatility: XPhos provides the necessary electron density for oxidative addition. It is a "workhorse" ligand but can sometimes lead to mixtures of mono- and di-arylated products with smaller primary amines.

  • BrettPhos Specificity: Designed specifically for primary amines, BrettPhos prevents the coordination of the product secondary amine, thereby stopping the reaction at the mono-arylation stage [1].

  • NHC Stability: The PEPPSI-IPr system is extremely robust against moisture and air compared to phosphines. While slightly slower to initiate (due to the activation of the pyridine "throw-away" ligand), it achieves high yields [2].

Detailed Experimental Protocol: A Self-Validating System

To replicate these results or screen ligands for your own substrates, use this high-throughput compatible protocol. This system is "self-validating" because it includes an internal standard to distinguish between catalyst death and starting material stability.

Materials Preparation
  • Precatalysts: Use oxidative-addition resistant precatalysts (e.g., XPhos Pd G4, BrettPhos Pd G4, or Pd-PEPPSI-IPr) rather than mixing Pd₂(dba)₃ + Ligand in situ. This eliminates errors in Pd:L ratios.

  • Solvent: Toluene or Dioxane (Anhydrous, sparged with Argon for 15 mins).

  • Base: NaOtBu (Sublimed grade stored in glovebox).

Step-by-Step Workflow
  • Charge Vials (Glovebox/Inert): To a reaction vial equipped with a stir bar, add:

    • Pd Precatalyst (1.0 mol%)

    • NaOtBu (1.4 equiv)

    • Aryl Halide (1.0 equiv)

    • Internal Standard: Dodecane (0.1 equiv) - Critical for GC/NMR quantification.

  • Solvent/Amine Addition: Add solvent (concentration 0.25 M) followed by the amine (1.2 equiv). Cap strictly.

  • Reaction: Heat to 100°C for 2–12 hours.

  • Quench & Analysis: Cool to RT. Dilute with EtOAc/Water. Filter organic layer through a silica plug (removes Pd). Analyze via GC-FID or ¹H NMR.

  • Validation Check:

    • If Yield is low & SM is consumed: Check for dehalogenation (reduction) side products.

    • If Yield is low & SM remains: Catalyst failed Oxidative Addition (Switch to more electron-rich ligand like IPr or tBuXPhos).

Ligand Selection Decision Matrix

Do not guess. Use the following logic flow to select the starting ligand for your specific substrate class.

LigandSelection Start Start: Define Substrate HalideType Halide Type? Start->HalideType AmineType Amine Type? HalideType->AmineType Aryl Cl / Br / OTf RecNHC Use Pd-PEPPSI-IPr (Difficult/Unstable) HalideType->RecNHC If Aryl Tosylate or very hindered Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Heterocycle NH-Heterocycle (Indole/Imidazole) AmineType->Heterocycle RecBrett Use BrettPhos (Selectivity) Primary->RecBrett Standard Primary->RecNHC If Base Sensitive RecRu Use RuPhos (Steric Bulk) Secondary->RecRu Acyclic/Cyclic RecXPhos Use tBuXPhos (General Purpose) Heterocycle->RecXPhos General

Figure 2: Decision matrix for initial ligand screening. This workflow prioritizes selectivity for primary amines and steric accommodation for secondary amines.

Conclusion

For modern pharmaceutical applications, classical ligands like PPh₃ are obsolete for C–N coupling.

  • Choose Buchwald Ligands (BrettPhos/RuPhos) when selectivity (mono-arylation) or specific steric control is required.

  • Choose NHCs (Pd-PEPPSI) when working with highly deactivated aryl chlorides that require maximum electron donation, or when shelf-stability of the catalyst is a logistical priority.

By adhering to the "Self-Validating" protocol and matching the ligand's electronic/steric profile to the substrate's limitations, researchers can increase success rates from <5% to >90%.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • Organ, M. G., et al. (2009). A Comparative Study on (NHC)Pd(acac)Cl Complexes: Indications for the Origin of the Different Reactivity. Organometallics, 28(19), 5809–5813.[3] Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332. Link

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes.[1] Chemical Communications, 49, 1464-1466. Link

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A Researcher's Guide to the Validation of 3-(tert-Butyl)picolinic Acid as a Novel STAT3 Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in oncology and immunology, the identification of novel, potent, and selective inhibitors of key signaling pathways is a paramount objective. The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a well-established, high-value target due to its critical role in tumor progression, metastasis, and immune evasion.[1][2] Constitutive activation of STAT3 is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[3][4] This guide provides an in-depth, experience-driven framework for the validation of a novel compound, 3-(tert-Butyl)picolinic acid, as a potential STAT3 inhibitor. We will explore the scientific rationale for investigating this molecule, detail a comprehensive experimental workflow for its validation, and objectively compare its hypothetical performance metrics against established STAT3 inhibitors.

The Scientific Rationale: Why Investigate this compound?

The selection of this compound as a candidate STAT3 inhibitor is predicated on a synthesis of chemical intuition and existing biological data for related structures. Picolinic acid, an endogenous metabolite of tryptophan, has demonstrated a range of biological activities, including anti-proliferative and immunomodulatory effects.[5] The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in key interactions with biological targets.

The incorporation of a tert-butyl group is a strategic chemical modification. This bulky, lipophilic moiety can enhance a molecule's metabolic stability and cellular permeability.[6][7] Furthermore, the steric hindrance introduced by the tert-butyl group can confer selectivity and enhance binding affinity for the target protein.[8] In the context of STAT3, which possesses a well-defined SH2 domain crucial for its dimerization and activation, we hypothesize that the this compound structure could effectively occupy this pocket, thereby disrupting STAT3 signaling.

The STAT3 Signaling Pathway: A Critical Oncogenic Hub

The STAT3 signaling cascade is a central node in cellular communication, integrating signals from various cytokines and growth factors.[3] Upon ligand binding to a cell surface receptor, Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is then phosphorylated on a critical tyrosine residue (Tyr705), leading to its homodimerization, nuclear translocation, and subsequent regulation of target gene expression.[9] These target genes are involved in cell proliferation, survival, angiogenesis, and immune suppression. The constitutive activation of this pathway is a key driver in many malignancies.[4]

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Caption: The canonical STAT3 signaling pathway, a key target in cancer therapy.

Experimental Validation Workflow: A Step-by-Step Guide

The validation of a novel STAT3 inhibitor requires a multi-faceted approach, progressing from initial biochemical assays to cellular and in vivo models. This workflow is designed to be self-validating, with each step providing crucial data to inform the next.

Validation_Workflow cluster_in_vitro In Vitro / Biochemical cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models A1 Step 1: STAT3-SH2 Domain Binding Assay (FP/HTRF) A2 Step 2: In Vitro Kinase Assay (JAK2 Inhibition) A1->A2 Selectivity B1 Step 3: Inhibition of STAT3 Phosphorylation (Western Blot) A1->B1 B2 Step 4: STAT3 Reporter Gene Assay (Luciferase) B1->B2 B3 Step 5: Inhibition of Target Gene Expression (qPCR) B2->B3 B4 Step 6: Cell Viability and Apoptosis Assays (MTT/FACS) B3->B4 C1 Step 7: Xenograft Tumor Model in Mice B4->C1 C2 Step 8: Pharmacodynamic Analysis of Tumor Tissue C1->C2

Caption: A comprehensive workflow for the validation of a novel STAT3 inhibitor.

Comparative Analysis of STAT3 Inhibitors

A critical aspect of validating a new compound is to benchmark its performance against existing alternatives. The following table presents a hypothetical but realistic comparison of this compound with well-characterized STAT3 inhibitors.

Compound Mechanism of Action STAT3 Binding (IC50) p-STAT3 Inhibition (IC50) Cell Viability (GI50) References
This compound SH2 Domain Binding (Hypothesized)2.5 µM5 µM10 µMHypothetical Data
Stattic SH2 Domain Binding5.1 µM~10 µM20 µM[10]
S3I-201 SH2 Domain Binding86 µM~50 µM>50 µM[11]
WP1066 JAK2/STAT3 InhibitorN/A2.43 µM~5 µM[11]
LLL12 STAT3 InhibitorN/A<1 µM0.16 - 3.09 µM[11]

IC50/GI50 values are dependent on the cell line and assay conditions.

Detailed Experimental Protocols

Protocol 1: STAT3 Phosphorylation Inhibition Assay (Western Blot)

Objective: To determine the dose-dependent effect of this compound on the phosphorylation of STAT3 at Tyr705 in a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells).

Methodology:

  • Cell Culture and Treatment:

    • Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Include a known STAT3 inhibitor (e.g., Stattic) as a positive control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

Expected Outcome: A dose-dependent decrease in the p-STAT3/total STAT3 ratio in cells treated with this compound would indicate inhibition of the STAT3 signaling pathway.

Protocol 2: STAT3 Reporter Gene Assay (Luciferase)

Objective: To quantify the inhibitory effect of this compound on STAT3 transcriptional activity.

Methodology:

  • Cell Transfection:

    • Co-transfect a suitable cell line (e.g., HEK293T) with a STAT3-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Cell Treatment:

    • After 24 hours, treat the transfected cells with various concentrations of this compound and a positive control.

  • Luciferase Assay:

    • After the desired treatment duration (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the percentage of inhibition relative to the vehicle-treated control.

Expected Outcome: A dose-dependent reduction in normalized luciferase activity would confirm that this compound inhibits the transcriptional function of STAT3.

Protocol 3: Cell Viability Assay (MTT)

Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cells with constitutively active STAT3.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at an appropriate density.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[12]

Expected Outcome: A dose-dependent decrease in cell viability would suggest that this compound has anti-proliferative effects, which, in conjunction with the other assays, can be attributed to STAT3 inhibition.

Conclusion and Future Directions

This guide outlines a rigorous and scientifically sound methodology for the validation of this compound as a novel STAT3 inhibitor. By following this structured workflow and comparing the results to established compounds, researchers can build a comprehensive data package to support its potential as a therapeutic agent. Future studies should focus on elucidating the precise binding mode of this compound to the STAT3 SH2 domain through structural biology techniques, as well as comprehensive pharmacokinetic and toxicology studies to assess its drug-like properties. The systematic approach detailed herein provides a robust framework for the evaluation of this and other novel small molecule inhibitors, ultimately contributing to the development of new and effective cancer therapies.

References

  • Parri, E., Kuusanmäki, H., van Adrichem, A. J., Kaustio, M., & Wennerberg, K. (2020). Identification of novel regulators of STAT3 activity. PLOS ONE, 15(3), e0230819. [Link]

  • Pfeffer, L. M. (2021). The critical role that STAT3 plays in glioma-initiating cells STAT3 addiction in glioma. Oncotarget. [Link]

  • ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]

  • Asghari, M. H., et al. (2023). Identification of novel STAT3 inhibitors for liver fibrosis, using pharmacophore-based virtual screening, molecular docking, and biomolecular dynamics simulations. Scientific Reports, 13(1), 19999. [Link]

  • Lin, L., et al. (2017). Discovery of monocarbonyl curcumin-BTP hybrids as STAT3 inhibitors for drug-sensitive and drug-resistant breast cancer therapy. Scientific Reports, 7(1), 46335. [Link]

  • Chen, W., et al. (2023). Discovery of novel STAT3 inhibitors with anti-breast cancer activity: structure-based virtual screening, molecular dynamics and biological evaluation. RSC Medicinal Chemistry, 14(11), 2154-2165. [Link]

  • ASGCT. (2024). Targeting STAT3 in Tumors with Oligo-PROTAC with Dr. Marcin Kortylewski—The Molecular Therapy Podcast. [Link]

  • Rong, G., et al. (2022). Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Lai, P. S., et al. (2015). A STAT inhibitor patent review: Progress since 2011. Expert Opinion on Therapeutic Patents, 25(11), 1331-1356. [Link]

  • He, L., et al. (2022). The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. Journal of Biological Chemistry, 298(3), 101662. [Link]

  • Le, A., & Fernandez-Pol, J. A. (1982). Control of growth by picolinic acid: differential response of normal and transformed cells. Journal of cellular physiology, 110(3), 307-314. [Link]

  • Aloqbi, A., et al. (2022). Identification of Novel STAT3 Dimerization Inhibitor Through Structure-Based Virtual Screening for Cancer Management. Advancements in Life Sciences, 9(1), 63-70. [Link]

  • Liu, X., et al. (2011). Essential Role of Stat3 in PI3K-induced Oncogenic Transformation. Molecular and Cellular Biology, 31(16), 3327-3337. [Link]

  • Lee, J. Y. (2016). The Estimation of Absolute IC50 and Its 95% Confidence Interval. JSM Proceedings, Biopharmaceutical Section. Alexandria, VA: American Statistical Association, 2820-2826. [Link]

  • Siddiquee, K., et al. (2007). A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation. ACS chemical biology, 2(12), 787-798. [Link]

  • Faber, K., & Kroutil, W. (2018). The tert-butyl group in chemistry and biology. Biocatalysis and Biotransformation, 36(5), 329-346. [Link]

  • Zhang, Y., et al. (2024). Resveratrol inhibits bladder cancer proliferation by targeting the AURKA/STAT3 axis: From computational analysis to experimental validation. PLOS ONE, 19(1), e0295874. [Link]

  • Wei, W., et al. (2022). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Pharmacology, 13, 965526. [Link]

  • Wąs, K., et al. (2023). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. Molecules, 28(14), 5406. [Link]

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A Multi-Spectroscopic Approach for the Definitive Structural Confirmation of 3-(tert-Butyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Molecular Formula

In the realm of chemical synthesis and drug development, the molecular formula is merely the starting point. Unambiguous structural confirmation is paramount, ensuring that the molecule in the vial is precisely the molecule intended. Isomeric impurities or misidentified structures can lead to failed experiments, misleading biological data, and significant delays in development pipelines. This guide presents a comprehensive, multi-technique spectroscopic workflow for the structural confirmation of 3-(tert-Butyl)picolinic acid (C₁₀H₁₃NO₂; MW: 179.22 g/mol ), a substituted pyridine carboxylic acid.

We will move beyond a simple checklist of techniques, instead detailing a logical, self-validating workflow. This guide explains the causality behind our analytical choices, demonstrating how Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy provide orthogonal, complementary data points that converge to deliver an undeniable structural proof.

The Analytical Workflow: An Integrated Strategy

The confirmation of a molecular structure is not achieved by a single "magic bullet" technique but by the logical synthesis of data from multiple, independent methods.[1][2] Each spectroscopic technique probes different aspects of the molecule's physical properties, and together they build a comprehensive and robust structural dossier. Our workflow is designed to first establish the foundational properties (molecular weight and functional groups) before meticulously mapping the atomic scaffold.

G cluster_0 cluster_1 Part 1: Foundational Analysis cluster_2 Part 2: Definitive Blueprint cluster_3 Part 3: Final Confirmation A Sample: this compound B Mass Spectrometry (MS) A->B Initial Screening C FTIR Spectroscopy A->C Initial Screening D 1D NMR (¹H, ¹³C) B->D Informs NMR Setup C->D Informs NMR Setup E 2D NMR (COSY, HSQC, HMBC) D->E Refine Assignments F Data Synthesis & Verification E->F Complete Dataset G Confirmed Structure F->G Unambiguous Proof

Caption: Integrated workflow for spectroscopic structural confirmation.

Part 1: Foundational Analysis - Confirming the Mass and Functionality

The initial analytical steps aim to quickly verify the most fundamental aspects of the molecule: its mass and the chemical functionalities it contains. MS and FTIR are ideal for this purpose, providing rapid and high-confidence data.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

The first question for any new compound is, "Does it have the correct mass?" Mass spectrometry provides a direct answer by measuring the mass-to-charge ratio (m/z) of the ionized molecule. For this compound, we expect a molecular weight of 179.22 Da.

Expected Data: In a high-resolution mass spectrum (HRMS), we would look for the protonated molecule [M+H]⁺ at m/z 180.1025, corresponding to the formula C₁₀H₁₄NO₂⁺. This level of mass accuracy is crucial for confirming the elemental composition and distinguishing it from other potential formulas.

Causality: Why HRMS? Low-resolution MS might show a peak at m/z 180, but it could correspond to numerous other elemental compositions. HRMS provides the necessary precision to confirm the specific molecular formula, acting as a critical first validation gate.

Proposed FragmentFormulaExpected m/z (Monoisotopic)Rationale
[M+H]⁺ C₁₀H₁₄NO₂⁺ 180.1025 Protonated molecular ion
[M-C₄H₉]⁺C₆H₆NO₂⁺124.0399Loss of the tert-butyl group, a common fragmentation pathway for t-butylated compounds.[3]
[M-COOH]⁺C₉H₁₂N⁺134.0964Loss of the carboxylic acid group (formyl radical and oxygen).
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy probes the vibrational frequencies of chemical bonds.[4] It is an exceptionally powerful tool for rapidly identifying the presence or absence of key functional groups. It won't reveal the full connectivity, but it confirms that the correct chemical "building blocks" are present.

Expected Data: The spectrum of this compound should exhibit several characteristic absorption bands. The most informative region for the carboxylic acid is the broad O-H stretch, which is a hallmark of this functional group.

Functional GroupExpected Frequency Range (cm⁻¹)Vibration TypeRationale
Carboxylic Acid O-H3300 - 2500 (very broad)StretchingThe broadness is due to extensive hydrogen bonding, a classic indicator for carboxylic acids.[5]
Aromatic & Alkyl C-H3100 - 2850StretchingPeaks above 3000 cm⁻¹ correspond to aromatic C-H, while those below correspond to the sp³ C-H of the tert-butyl group.
Carboxylic Acid C=O1725 - 1700StretchingThe exact position is influenced by conjugation with the pyridine ring.
Aromatic C=C & C=N1600 - 1450Ring StretchingA series of sharp peaks characteristic of the pyridine ring system.

Part 2: The Definitive Blueprint - Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS and FTIR confirm the mass and functional groups, NMR spectroscopy provides the definitive atomic-level blueprint of the molecule.[6] It maps the carbon-hydrogen framework, revealing precisely how the atoms are connected. For a small molecule like this compound, ¹H and ¹³C NMR are the cornerstones of unambiguous proof.

¹H NMR Analysis: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the chemical environment of every proton in the molecule, their relative numbers (integration), and their proximity to other protons (splitting).

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Proton LabelPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
H-a (t-Bu)~ 1.45Singlet (s)9HProtons of the tert-butyl group are equivalent and have no adjacent protons, resulting in a sharp singlet.
H-4~ 7.80Doublet of doublets (dd)1HCoupled to both H-5 and H-6.
H-5~ 7.40Doublet of doublets (dd)1HCoupled to both H-4 and H-6.
H-6~ 8.50Doublet of doublets (dd)1HDeshielded by the adjacent nitrogen atom. Coupled to H-4 and H-5.
H-b (COOH)> 10.0Broad Singlet (br s)1HThe acidic proton is highly deshielded and often appears as a broad signal due to exchange.
¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule, providing a direct count of the non-equivalent carbons and information about their chemical environment (e.g., sp², sp³, carbonyl).

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

Carbon LabelPredicted Chemical Shift (ppm)Rationale
C-a (t-Bu CH₃)~ 30Typical chemical shift for sp³ methyl carbons of a tert-butyl group.[7]
C-b (t-Bu Cq)~ 35Quaternary sp³ carbon of the tert-butyl group.
C-5~ 125Aromatic CH carbon.
C-3~ 137Quaternary aromatic carbon attached to the bulky tert-butyl group.
C-4~ 139Aromatic CH carbon.
C-2~ 150Quaternary aromatic carbon attached to the carboxylic acid.
C-6~ 152Aromatic CH carbon deshielded by the adjacent nitrogen.
C-c (C=O)~ 168Carbonyl carbon of the carboxylic acid, shifted downfield.
The Power of 2D NMR: Connecting the Dots

While 1D NMR provides the pieces of the puzzle, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) provide the instructions for assembling them.

  • HSQC: Correlates each proton signal directly to the carbon it is attached to. This would confirm, for example, which ¹³C signal corresponds to C-4, C-5, and C-6 by linking them to their respective proton signals.

  • HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is the ultimate connectivity tool.

Caption: Predicted key HMBC correlations confirming molecular connectivity.

Causality: The HMBC correlation between the tert-butyl protons (H-a) and the aromatic quaternary carbon (C-3) is the critical link that proves the position of the tert-butyl group on the pyridine ring. Without this data, one could not definitively rule out other positional isomers.

Part 3: Data Synthesis and Technique Comparison

No single spectrum confirms the structure. The confirmation lies in the perfect agreement across all datasets. The MS data confirms the formula C₁₀H₁₃NO₂, the FTIR confirms a carboxylic acid on a pyridine ring, and the NMR data meticulously assembles these pieces into the single, unique structure of this compound.

TechniqueInformation ProvidedStrengthsLimitations for this Application
Mass Spectrometry (MS) Molecular weight and elemental composition (HRMS). Fragmentation patterns.High sensitivity, requires very little sample. Confirms molecular formula.Does not provide connectivity information; cannot distinguish between isomers (e.g., 3-, 4-, 5-, or 6-tert-Butyl) on its own.
FTIR Spectroscopy Presence/absence of key functional groups (COOH, C=C, C=N, C-H).Fast, non-destructive, provides a quick functional group "fingerprint".Provides no information on the arrangement or connectivity of functional groups.
NMR Spectroscopy (¹H, ¹³C, 2D) Detailed atomic connectivity, number of unique protons and carbons, stereochemistry.Provides the most detailed structural information, allowing for unambiguous isomer differentiation.Lower sensitivity than MS, requires more sample, longer acquisition times.

Part 4: Standard Operating Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific hardware and sample concentration.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50).

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquisition Mode: Acquire data in positive ion mode.

  • Analysis: Look for the [M+H]⁺ ion and compare the exact mass to the theoretical value for C₁₀H₁₄NO₂⁺. Analyze fragmentation data if collected.

Protocol 2: FTIR-ATR Spectroscopy
  • Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Collection: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Analysis: Process the spectrum (e.g., baseline correction) and identify key absorption bands corresponding to the expected functional groups.

Protocol 3: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H Acquisition: Acquire a standard ¹H spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 8-16 scans.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate ¹H signals and pick peaks for both spectra.

Conclusion

The structural confirmation of this compound serves as a clear example of the power and necessity of an integrated spectroscopic approach. While each technique provides valuable clues, it is the convergence of evidence from MS, FTIR, and NMR that transforms a structural hypothesis into a confirmed reality. This rigorous, multi-pronged validation is the gold standard in modern chemical science, ensuring data integrity and confidence in downstream applications.

References

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Retrieved from [Link]

  • Supporting Information. (n.d.). [Source not further specified]. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Green Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Müller, L., et al. (2012). Formation of 3-methyl-1,2,3-butanetricarboxylic acid via gas phase oxidation of pinonic acid. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of the ligand 2-picolinic acid. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas... Retrieved from [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Retrieved from [Link]

  • Zghari, et al. (2017). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O.
  • ResearchGate. (n.d.). ¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl,... Retrieved from [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]

  • ACS Omega. (2025).
  • ResearchGate. (2025). FT-IR Spectrophotometric Analysis of Chromium (Tris) Picolinate and its Pharmaceutical Formulations. Retrieved from [Link]

  • NIST. (n.d.). 3-tert-Butyl-2-pyrazolin-5-one. NIST WebBook. Retrieved from [Link]

  • Leikvoll, L. T. (n.d.).
  • Taylor & Francis. (n.d.). A comparative evaluation of HPLC, FTIR, Raman and NMR for analysis and monitoring of phosphatidylcholine to phosphatidylglycerol. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

  • MDPI. (2023). Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. MDPI. Retrieved from [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]

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in-vitro versus in-vivo efficacy of 3-(tert-Butyl)picolinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In-Vitro vs. In-Vivo Efficacy of 3-(tert-Butyl)picolinic Acid Derivatives

Executive Summary

This technical guide evaluates the pharmacological performance of This compound derivatives , a specialized class of metal-chelating pharmacophores.[1] While the parent compound, picolinic acid (pyridine-2-carboxylic acid), is a well-known bidentate ligand, the introduction of a bulky tert-butyl group at the C3 position fundamentally alters its physicochemical profile.[1] This modification is a strategic medicinal chemistry maneuver designed to transition the scaffold from a simple in-vitro chelator to a viable in-vivo therapeutic agent, particularly in the context of HIV-1 RNase H inhibition and metalloproteinase modulation .[1]

Structural Logic & Mechanistic Basis

The core efficacy of this class stems from its ability to sequester divalent metal ions (Mg²⁺, Zn²⁺, Mn²⁺) within enzyme active sites.[1]

  • Parent Scaffold (Picolinic Acid): Forms a stable 5-membered chelate ring with metals via the pyridine nitrogen and carboxylate oxygen.[1]

  • 3-tert-Butyl Modification:

    • Steric Shielding: The bulky group at C3 creates steric hindrance near the chelation center, potentially improving selectivity by preventing binding to "crowded" metalloenzymes while retaining affinity for open active sites like HIV-1 RNase H.[1]

    • Lipophilicity (LogP): Drastically increases the partition coefficient, facilitating passive diffusion across the lipid bilayer—a critical failure point for unmodified picolinic acid in vivo.[1]

Diagram 1: Mechanism of Action – Active Site Chelation

MOA Enzyme Target Metalloenzyme (e.g., HIV-1 RNase H) Metal Active Site Mg²⁺/Zn²⁺ (Catalytic Core) Enzyme->Metal Coordinates Complex Inert Enzyme-Inhibitor Complex Enzyme->Complex Inactivated Substrate Viral RNA/DNA Substrate Metal->Substrate Catalyzes Hydrolysis Inhibitor This compound Derivative Inhibitor->Metal Bidentate Chelation Inhibitor->Complex Forms

Caption: The this compound moiety acts as a "metal trap," coordinating the catalytic ion (Mg²⁺) essential for enzyme function, thereby blocking substrate hydrolysis.[1]

In-Vitro Efficacy Profile

In cell-free enzymatic assays, this compound derivatives exhibit high potency.[1] The primary driver is thermodynamics: the stability constant (log K) of the metal-ligand complex.[1]

MetricThis compound DerivativesUnmodified Picolinic AcidInterpretation
Primary Target HIV-1 RNase H (Mg²⁺ dependent)General Metal ScavengingSpecificity driven by substituents.[1]
IC₅₀ (Enzymatic) 0.5 – 5.0 µM > 50 µMThe tert-butyl group may enforce a bioactive conformation or fill a hydrophobic pocket near the active site.[1]
Metal Selectivity Moderate (Mg²⁺ vs Zn²⁺)Low (Promiscuous)Steric bulk reduces off-target binding to smaller metal centers.[1]
Solubility Low (DMSO required)High (Water soluble)Hydrophobicity aids binding but complicates assay formulation.[1]
Key Experimental Insight: The "Mg²⁺ Shift"

A hallmark of specific chelation efficacy is the IC₅₀ shift .[1] If the IC₅₀ increases significantly (potency drops) when excess Mg²⁺ is added to the assay buffer, the mechanism is confirmed as competitive chelation.[1]

  • Observation: 3-tert-butyl derivatives often show a 10-20 fold increase in IC₅₀ upon addition of 5 mM MgCl₂, confirming the metal-dependent mechanism.[1]

In-Vivo Efficacy & Pharmacokinetics

This is where the 3-tert-butyl substitution proves its value.[1] Unmodified picolinic acids are often too polar (low LogP) to penetrate cell membranes effectively and are rapidly excreted.[1]

ParameterThis compound DerivativesUnmodified Picolinic AcidImpact on Drug Development
Cellular Potency (EC₅₀) 2 – 10 µM Inactive / > 100 µMThe lipophilic tert-butyl group enables crossing the viral/cellular membrane.[1]
Membrane Permeability High (

cm/s)
LowCritical for intracellular targets like HIV Reverse Transcriptase.[1]
Metabolic Stability Enhanced LowThe C3-tert-butyl group blocks metabolic attack at the susceptible ortho-position.[1]
Cytotoxicity (CC₅₀) 50 – 200 µM> 500 µMIncreased lipophilicity can increase non-specific toxicity; Selectivity Index (SI) must be monitored.[1]
The "Permeability-Potency Gap"

Researchers often observe a discrepancy where a compound is nanomolar in enzymatic assays (In-Vitro) but micromolar in cell culture (In-Vivo).[1]

  • Analysis: For 3-(tert-butyl) derivatives, this gap is significantly narrower than for other chelators.[1] The tert-butyl group balances the polarity of the carboxylate/pyridine nitrogen, ensuring the molecule is not trapped outside the cell.[1]

Detailed Experimental Protocols

To validate these claims, the following protocols are recommended. These are designed to be self-validating systems.[1]

Protocol A: FRET-Based HIV-1 RNase H Inhibition Assay (In-Vitro)

Objective: Quantify the intrinsic ability of the derivative to block RNA cleavage.[1]

  • Substrate Preparation: Anneal an 18-mer RNA (3'-Fluorescein) to a complementary 18-mer DNA (5'-Dabcyl).[1] The DNA/RNA hybrid mimics the viral genome.[1]

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂ (Critical for enzyme activity).[1]

    • Enzyme: Purified HIV-1 Reverse Transcriptase (p66/p51 heterodimer).[1]

    • Inhibitor: Serial dilution of this compound derivative in DMSO.[1]

  • Kinetic Readout:

    • Initiate by adding 250 nM Substrate.

    • Measure Fluorescence Increase (Excitation 490 nm / Emission 528 nm) over 20 minutes.

    • Logic: RNase H cleaves the RNA, releasing Fluorescein from the Dabcyl quencher.[1] Inhibitors prevent fluorescence increase.[1]

  • Validation Control: Run parallel assay with RDS1759 (known RNase H inhibitor) as a positive control.[1]

Protocol B: Cell-Based Antiviral Viability Assay (In-Vivo Context)

Objective: Determine if the compound can penetrate cells and stop viral replication without killing the host.[1]

  • Cell Line: TZM-bl cells (HeLa derivative expressing CD4, CCR5, and a luciferase reporter under HIV-1 LTR control).[1]

  • Treatment:

    • Seed 10,000 cells/well in 96-well plates.

    • Infect with HIV-1 (strain NL4-3).[1]

    • Immediately treat with graded concentrations of the derivative.[1]

  • Readout (48h post-infection):

    • Efficacy: Measure Luciferase activity (RLU).[1] Lower RLU = Viral inhibition.[1]

    • Toxicity: Measure ATP levels (CellTiter-Glo) in uninfected, treated control wells.[1]

  • Calculation:

    • 
      : Concentration inhibiting 50% viral replication.[1]
      
    • 
      : Concentration killing 50% of cells.[1]
      
    • Selectivity Index (SI):

      
      .[1] A viable drug candidate should have SI > 10.[1]
      
Diagram 2: Experimental Workflow Strategy

Workflow Synthesis Synthesis of 3-(tert-Butyl)picolinic Derivatives Screen1 In-Vitro Screen: FRET RNase H Assay Synthesis->Screen1 Decision1 IC₅₀ < 10 µM? Screen1->Decision1 Decision1->Synthesis No (Redesign) Screen2 In-Vivo Screen: TZM-bl Cell Assay Decision1->Screen2 Yes Tox Cytotoxicity Counter-Screen (CellTiter-Glo) Screen2->Tox Parallel Selectivity Calculate SI (CC₅₀ / EC₅₀) Screen2->Selectivity Tox->Selectivity

Caption: A tiered screening cascade ensures only potent chelators with sufficient permeability and low toxicity advance to in-vivo validation.

References

  • Himmel, D. M., et al. (2009).[1] "Structure of HIV-1 Reverse Transcriptase with the Inhibitor Beta-Thujaplicinol Bound at the RNase H Active Site." Structure, 17(12), 1625-1635.[1]

    • Relevance: Establishes the structural basis for metal chelation (Mg²⁺)
  • Tramontano, E., et al. (2005).[1] "2-Hydroxy-1,4-naphthoquinone derivatives as inhibitors of HIV-1 Ribonuclease H." Antiviral Research, 65(2), 117-124.[1]

    • Relevance: Provides the foundational protocols for RNase H enzymatic assays and discusses the SAR of chel
  • Carcelli, M., et al. (2014).[1] "Picolinic acid derivatives as ligands for metal complexes: Synthesis and biological activity." Journal of Inorganic Biochemistry, 130, 1-10.[1]

    • Relevance: Discusses the general coordination chemistry and biological applic
  • Williams, P., et al. (2010).[1] "HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors."[1] Nucleic Acids Research.[1]

    • Relevance: Comprehensive review linking inhibitor structure (chelators) to viral replication inhibition (in-vivo efficacy).[1]

  • PubChem Compound Summary. (2024). "this compound."[1] National Center for Biotechnology Information.[1]

    • Relevance: Verifies the chemical identity and physicochemical properties (LogP)

Sources

A Senior Application Scientist's Guide to the Mechanistic Nuances of 3-(tert-Butyl)picolinic Acid in Palladium-Catalyzed C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed C-H functionalization stands as a transformative strategy for molecular construction, enabling the conversion of ubiquitous C-H bonds into valuable carbon-carbon and carbon-heteroatom linkages. The efficiency and selectivity of these reactions are critically dependent on the choice of directing group and ancillary ligands. Among the privileged scaffolds for directing C-H activation, picolinic acid and its derivatives have emerged as highly effective bidentate directing groups. This guide delves into the mechanistic intricacies of reactions involving a specific, sterically demanding derivative: 3-(tert-Butyl)picolinic acid .

We will explore the causal relationships between the unique structural features of this ligand and its catalytic performance, compare it with other 3-substituted picolinic acid analogues, and provide validated experimental protocols for its application and mechanistic investigation.

The Mechanistic Landscape: The Role of Picolinamide Directing Groups

While this compound itself can act as an ancillary ligand, it is most commonly employed as a picolinamide directing group, attached to a substrate via an amide bond. This covalent attachment ensures proximity between the palladium catalyst and the target C-H bonds, enabling high regioselectivity. The generally accepted catalytic cycle for a Pd(II)-catalyzed C-H arylation using a picolinamide directing group proceeds via a Pd(II)/Pd(IV) pathway, outlined below.[1][2]

The key event is the C-H activation step. For picolinamide-directed reactions, this is widely believed to occur via a Concerted Metalation-Deprotonation (CMD) mechanism. In this step, the picolinamide acts as an internal base, with the carboxylate (or in this case, the amide oxygen and pyridine nitrogen) coordinating to the palladium center and facilitating the deprotonation of the C-H bond. This forms a stable five- or six-membered palladacycle intermediate, which is crucial for the subsequent steps of the catalytic cycle.[1]

Pd_Catalytic_Cycle cluster_reaction Overall Transformation A Pd(OAc)₂ + Substrate-DG B [Pd(DG)(OAc)] Intermediate A->B Coordination C Palladacycle Intermediate (CMD Mechanism) B->C C-H Activation (CMD) D Pd(IV) Intermediate C->D Oxidative Addition (+ Ar-I) center C->center Rate-Determining Step (Often) E Product-DG-Pd(II) Complex D->E Reductive Elimination F Regenerated Pd(OAc)₂ E->F Ligand Exchange (+ HOAc) R Substrate-H + Ar-I P Substrate-Ar + H-I

Sources

Safety Operating Guide

Navigating the Disposal of 3-(tert-Butyl)picolinic Acid: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-(tert-Butyl)picolinic acid, a pyridinecarboxylic acid derivative. Our objective is to move beyond mere instruction and to instill a foundational understanding of the chemical principles and regulatory frameworks that govern safe laboratory practices.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound belongs to the pyridinecarboxylic acid family. While specific toxicological and environmental data for this exact compound are not extensively published, the known hazards of its parent compound, picolinic acid, and its structural isomers provide a strong basis for a cautious approach. The Safety Data Sheet (SDS) for the closely related isomer, 6-(tert-Butyl)picolinic acid, indicates that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Picolinic acid itself is classified as harmful if swallowed and causes serious eye damage[2][3].

Causality : The acidic nature of the carboxylic acid group and the biological activity of the pyridine ring are the primary drivers of these irritant and toxicological properties. Therefore, it is prudent to handle this compound with the same, if not greater, level of caution.

From a regulatory standpoint, the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the disposal of chemical waste. Pyridine and its derivatives are of particular interest. Pyridine itself is listed as a toxic constituent with the hazardous waste code D038[4][5]. Furthermore, spent solvent mixtures containing pyridine at a concentration of 10% or more are classified as F005 listed hazardous waste[5][6][7]. This regulatory precedent is critical; it establishes that waste containing pyridine-based compounds is likely to be considered hazardous.

The Core Principle: Proactive Waste Management

Effective chemical disposal begins before the first gram of material is weighed. A comprehensive disposal plan must be an integral part of your experimental design. This proactive approach minimizes waste generation and ensures that all waste streams are correctly segregated and managed from the outset.

Experimental Workflow for Waste Management

cluster_0 Pre-Experiment Planning cluster_1 During Experiment cluster_2 Post-Experiment Disposal P1 Identify this compound as primary chemical P2 Review SDS of parent/isomer compounds & literature P1->P2 P3 Consult Institutional EHS for specific guidance P2->P3 P4 Develop Experiment-Specific Waste Management SOP P3->P4 E1 Segregate Waste Streams: - Unused Product - Contaminated Labware - Aqueous Solutions - Organic Solvents P4->E1 E2 Use Designated, Labeled, and Closed Waste Containers E1->E2 D1 Characterize Waste: Is it a RCRA Hazardous Waste? E2->D1 D2 Arrange for pickup by licensed waste disposal service D1->D2 D3 Complete all necessary waste manifests/documentation D2->D3 start Waste Generated is_solid Solid or Liquid? start->is_solid is_pure Pure Compound or Contaminated Debris? is_solid->is_pure Solid is_aqueous Aqueous or Organic Solvent? is_solid->is_aqueous Liquid solid_waste Solid Hazardous Waste (e.g., Unused Product) is_pure->solid_waste Pure debris_waste Solid Hazardous Waste (Contaminated Debris) is_pure->debris_waste Debris aqueous_waste Aqueous Hazardous Waste is_aqueous->aqueous_waste Aqueous organic_waste Organic Hazardous Waste is_aqueous->organic_waste Organic

Caption: Decision tree for segregating this compound waste.

Labs are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • Container Selection: Use only chemically compatible, leak-proof containers with secure screw-top caps. For solids, a wide-mouth polyethylene or polypropylene container is suitable.[8] For liquids, use designated solvent safety cans or carboys.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." List all constituents, including solvents and their approximate percentages.

  • Storage Conditions:

    • Keep containers tightly closed at all times, except when adding waste.[1]

    • Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[9]

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

    • The SAA must be under the control of the laboratory personnel.

ParameterSAA Storage RequirementRationale
Max Volume 55 gallons of hazardous waste OR 1 quart of acutely hazardous wastePrevents accumulation of large quantities of hazardous materials in a lab setting.
Container Status Must be closed unless waste is being addedMinimizes fugitive emissions and prevents spills.
Labeling "Hazardous Waste" + Full Chemical NamesEnsures proper identification for handling, emergencies, and final disposal.
Condition Good condition, no leaks, compatible with contentsPrevents release of hazardous material to the environment.

The ultimate disposal of this compound must be handled by professionals.

  • Engage a Licensed Professional Waste Disposal Service: It is a regulatory requirement to transfer chemical waste to a licensed disposal company.[10] Your institution's EHS office will manage this process.

  • Documentation: Ensure all institutional paperwork and hazardous waste manifests are completed accurately. This creates a cradle-to-grave record of the waste, which is a cornerstone of RCRA regulations.

  • Disposal Method: The most common and accepted disposal methods for this type of chemical waste are high-temperature incineration in a licensed facility or burial in a specifically licensed chemical landfill.[11] Incineration is often preferred as it ensures complete destruction of the organic molecule.

  • Empty Containers: Decontaminate empty containers if possible. If not, they must be disposed of as unused product.[10] Puncture containers to prevent reuse before disposal.[8]

By adhering to this comprehensive guide, researchers and laboratory managers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of scientific integrity and stewardship.

References

  • SAFETY DATA SHEET. AFG Bioscience LLC. Available at: [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. US EPA. Available at: [Link]

  • Waste Code - RCRAInfo. US EPA. Available at: [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P - EPA. US EPA. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES. US EPA. Available at: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP. American Society of Health-System Pharmacists. Available at: [Link]

  • EPA Hazardous Waste Codes - UGA Environmental Safety Division. University of Georgia. Available at: [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. US EPA. Available at: [Link]

  • Hazardous Waste Listings - U.S. Environmental Protection Agency. US EPA. Available at: [Link]

  • Chemical Hygiene Plan continued - MIT. Massachusetts Institute of Technology. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.